Product packaging for Imbricatolic Acid(Cat. No.:)

Imbricatolic Acid

Cat. No.: B1258787
M. Wt: 322.5 g/mol
InChI Key: NSRKLZRKJJQJLD-YESPVIGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imbricatolic Acid is a natural labdane-type diterpene that serves as a versatile scaffold for pharmacological and bioorganic chemistry research. It is a major constituent of resins from coniferous species, including Araucaria araucana and Juniperus communis . This compound exhibits a compelling multi-target biological profile, demonstrating significant gastroprotective effects in ethanol/HCl-induced gastric lesion models, with some semisynthetic amino acid amide derivatives showing activity comparable to the reference drug lansoprazole . Its mechanism of action includes the induction of cell cycle arrest at the G1 phase in p53-null CaLu-6 lung carcinoma cells, associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors and degradation of cyclins A, D1, and E1, without significant apoptosis induction . Furthermore, this compound and its novel synthetic analogues have been identified as a promising new class of Protein Tyrosine Phosphatase-1B (PTP-1B) inhibitors, highlighting their potential for research in type 2 diabetes mellitus management . The compound itself demonstrates moderate, selective cytotoxicity, with IC₅₀ values of 134 µM against human gastric adenocarcinoma (AGS) cells and 280 µM against normal lung fibroblasts (MRC-5) . Its structure allows for diverse microbial biotransformations using species like Aspergillus niger to produce hydroxylated derivatives such as 1α-hydroxythis compound for further structure-activity relationship studies . Chemical Data: • CAS Number: 6832-60-6 • Molecular Formula: C₂₀H₃₄O₃ • Molecular Weight: 322.5 g/mol • IUPAC Name: (1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1258787 Imbricatolic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16+,17-,19-,20+/m1/s1

InChI Key

NSRKLZRKJJQJLD-YESPVIGUSA-N

SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO

Isomeric SMILES

C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO

Synonyms

imbricatolic acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Interactions of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Imbricatolic Acid, a naturally occurring diterpene, with a focus on its natural sources, isolation methodologies, and its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a labdane-type diterpene primarily found in the resins and extracts of various coniferous plants. The principal documented natural sources belong to the Cupressaceae and Araucariaceae families.

Table 1: Primary Natural Sources of this compound

FamilyGenusSpeciesPlant Part
CupressaceaeJuniperuscommunisFresh ripe berries
formosanaNot specified
CupressusgovenianaResinous extracts
AraucariaceaeAraucariaaraucanaResin
PteridaceaePterislinearisNot specified

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a detailed methodology for the isolation of this compound from the fresh ripe berries of Juniperus communis.

Extraction
  • Maceration: 400 g of fresh, ripe Juniperus communis berries are crushed and subsequently extracted with methanol (3 x 2 L) at room temperature for 24 hours.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning (Modified Kupchan's Method)
  • Initial Partition: The concentrated methanolic extract is dissolved in 10% aqueous methanol and partitioned against n-hexane (3 x 400 mL). This separates nonpolar compounds into the n-hexane fraction.

  • Second Partition: The water content of the remaining aqueous methanol extract is adjusted to 40% (v/v) and then partitioned against chloroform (5 x 400 mL).

  • Final Partition: The remaining aqueous residue is concentrated and partitioned against n-butanol (3 x 500 mL).

Column Chromatography

The n-hexane extract, which contains this compound, is subjected to column chromatography for further purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate is employed for elution. The specific gradient used is as follows:

    • 100% n-hexane

    • 99:1 n-hexane:ethyl acetate

    • 98:2 n-hexane:ethyl acetate

    • 96:4 n-hexane:ethyl acetate

    • 95:5 n-hexane:ethyl acetate

    • 80:20 n-hexane:ethyl acetate

    • 50:50 n-hexane:ethyl acetate

    • 100% ethyl acetate

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Final Purification

Fractions containing this compound may be further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Signaling Pathway Interactions

This compound has been demonstrated to interact with and modulate key cellular signaling pathways, particularly those involved in cell cycle regulation and inflammation.

Cell Cycle Regulation

This compound has been shown to prevent cell cycle progression in p53-null human lung cancer (CaLu-6) cells by inducing a G1 phase arrest.[1][2] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and the concurrent degradation of cyclins.[1][2]

Cell_Cycle_Regulation Imbricatolic_Acid This compound CDK_Inhibitors CDK Inhibitors (p21, p27, p16) Imbricatolic_Acid->CDK_Inhibitors Upregulates Cyclins Cyclins (A, D1, E1) Imbricatolic_Acid->Cyclins Promotes Degradation CDK4_6_CyclinD CDK4/6-Cyclin D CDK_Inhibitors->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E CDK_Inhibitors->CDK2_CyclinE Cyclins->CDK4_6_CyclinD Cyclins->CDK2_CyclinE G1_S_Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

Caption: this compound's effect on cell cycle progression.

NF-κB Signaling Pathway

While many natural diterpenes are known to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, specific studies detailing the precise mechanism of this compound's interaction with this pathway are currently limited. The canonical NF-κB pathway is a critical regulator of inflammatory responses. Its inhibition typically involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Based on the known mechanisms of similar compounds, a putative inhibitory action of this compound on the NF-κB pathway is illustrated below. Further research is required to validate the specific molecular targets of this compound within this cascade.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_p65_p50 IκBα-p65/p50 IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα P_IkBa P-IκBα IkBa_p65_p50->P_IkBa Proteasome Proteasome P_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 Proteasome->p65_p50 Releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nucleus->Inflammatory_Genes Imbricatolic_Acid This compound Imbricatolic_Acid->IKK_Complex Putative Inhibition

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, a diterpene sourced from several coniferous species, demonstrates significant biological activity, particularly in the regulation of the cell cycle. The detailed protocol for its isolation from Juniperus communis provides a foundation for further research and development. While its anti-inflammatory potential through the NF-κB pathway is plausible, further investigation is warranted to elucidate the specific molecular mechanisms. The lack of quantitative yield data from its natural sources presents an opportunity for future phytochemical studies. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound.

References

The Discovery and Isolation of Imbricatolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a labdane-type diterpene also known as dihydroisocupressic acid, is a natural product of significant interest in phytochemical and pharmacological research. First identified in Pinus elliottii, it has since been isolated from a variety of coniferous species.[1] Its biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties, make it a compelling candidate for further investigation in drug development. This guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation, purification, and characterization of this compound. It includes tabulated physicochemical and spectroscopic data, experimental workflows, and a diagram of its known signaling pathway to serve as a technical resource for the scientific community.

Historical Discovery and Natural Occurrence

The discovery of this compound marked a notable advance in the field of natural product chemistry.[1] It was initially reported as a natural product isolated from Pinus elliottii (slash pine).[1] Subsequent research identified it as a major constituent in the resins of various conifers, where it is believed to contribute to the plant's chemical defense mechanisms.[1] this compound belongs to the labdane-type diterpene family, one of the most structurally diverse classes of compounds found in these species.[1]

Its presence has been documented in numerous plant families, making it a key chemotaxonomic marker for certain coniferous genera. The most significant sources for its isolation are summarized in the table below.

Table 1: Natural Sources and Extraction Overview

Plant SourcePart UsedTypical Extraction Solvent(s)
Araucaria araucana (Monkey Puzzle Tree)ResinDichloromethane
Cupressus sempervirens (Mediterranean Cypress)Fruits, FoliageChloroform
Cupressus govenianaResin/ExtractsDichloromethane, Ethanol
Juniperus communis (Common Juniper)BerriesMethanol
Juniperus formosanaPlant materialNot specified
Juniperus taxifoliaLeavesNot specified
Pinus elliottii (Slash Pine)ResinNot specified
Pteris linearisPlant materialNot specified

Sources:[1][2][3][4]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as colorless crystals after purification.[1] Its chemical structure and properties have been extensively characterized using modern analytical techniques.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.5 g/mol
IUPAC Name (1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
CAS Number 6832-60-6
Melting Point 102–105°C
Exact Mass 322.25079494 Da
Predicted pKa 4.68 ± 0.60
XLogP3-AA 4.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6

Sources:[1][2][3][4][5][6]

Structural elucidation relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Key Spectroscopic Markers for this compound

TechniqueKey FeatureObserved Signals (in CDCl₃)
¹H-NMR C-17 Exomethylene ProtonsδH 4.53 and 4.86 ppm
C-15 Hydroxyl Group ProtonsδH 3.66–3.72 ppm
¹³C-NMR C-1 Hydroxylation Site (in 1α-hydroxy derivative)δC 71.20 ppm (Confirmed via HMBC with H-20 at δH 0.59 ppm)
MS IdentificationMolecular ion peak corresponding to its exact mass.

Source:[1]

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources follows a multi-step process involving solvent extraction and chromatographic purification. The protocol outlined below is a generalized procedure based on methodologies reported for its extraction from Araucaria araucana resin and Juniperus communis berries.[1][3]

Protocol 1: General Isolation and Purification of this compound

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., resin, ground berries, foliage) to remove moisture.

  • Solvent Extraction:

    • Macerate or percolate the dried material with an appropriate organic solvent (e.g., dichloromethane, methanol, or ethanol) at room temperature for 24-48 hours.[1][3]

    • Repeat the extraction process 2-3 times to ensure exhaustive extraction of the compound.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): For complex extracts, perform liquid-liquid partitioning. For instance, a chloroform fraction can be obtained from an ethanolic extract to concentrate diterpenes.[1]

  • Removal of Impurities:

    • Dissolve the crude extract or relevant fraction in a minimal amount of the extraction solvent (e.g., dichloromethane).

    • Filter the solution to remove any insoluble impurities or plant debris.[1]

  • Chromatographic Separation:

    • Subject the filtered extract to column chromatography (CC) over silica gel.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane-ethyl acetate).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Final Purification (Recrystallization):

    • Concentrate the purified fractions to dryness.

    • Dissolve the residue in a minimal amount of a hot hexane-ethyl acetate mixture.[1]

    • Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization.

    • Collect the resulting colorless crystals of this compound by filtration.[1]

  • Verification: Assess the purity of the crystals by TLC and determine the melting point. Confirm the identity by comparing spectroscopic data (NMR, MS, IR) with reported values.[1]

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps cluster_analysis Analysis Plant Plant Material (e.g., Resin, Berries) Solvent Solvent Extraction (Dichloromethane or Methanol) Plant->Solvent Crude Crude Extract Solvent->Crude Filter Filtration Crude->Filter CC Column Chromatography (Silica Gel) Filter->CC Fractions Purified Fractions CC->Fractions Recrystal Recrystallization (Hexane-EtOAc) Fractions->Recrystal Crystals Pure this compound (Colorless Crystals) Recrystal->Crystals Analysis Spectroscopic Characterization (NMR, MS) Crystals->Analysis

Caption: Experimental workflow for the isolation of this compound.
Structural Characterization

Confirming the identity and structure of the isolated compound is a critical step. It involves a combination of spectroscopic techniques that provide detailed information about the molecule's carbon framework, functional groups, and stereochemistry.

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Elucidation Isolated Isolated Compound (Purified Crystals) MS Mass Spectrometry (MS) - Determines Molecular Weight - Confirms Molecular Formula Isolated->MS IR Infrared (IR) Spectroscopy - Identifies Functional Groups (e.g., -OH, -COOH, C=C) Isolated->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated->NMR Final Structural Confirmation of This compound MS->Final IR->Final H_NMR ¹H-NMR - Proton Environment NMR->H_NMR C_NMR ¹³C-NMR - Carbon Skeleton NMR->C_NMR TwoD_NMR 2D NMR (COSY, HMBC) - Connectivity & Correlations NMR->TwoD_NMR H_NMR->Final C_NMR->Final TwoD_NMR->Final

Caption: Logical workflow for the structural characterization of this compound.

Biological Activity and Signaling Pathways

This compound, along with other labdane diterpenes, has demonstrated a range of promising biological activities. Its therapeutic potential is an active area of research.

  • Antiproliferative Activity: Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines, including AGS (gastric), SK-MES-1 (lung), J82 (bladder), and HL-60 (leukemia).[7] The results indicate that a free carboxylic acid function is relevant for the antiproliferative effect.[7]

  • Gastroprotective Effects: Studies in rodent models have shown that this compound can reduce gastric lesions, an effect linked to its ability to enhance mucosal defense mechanisms.[1]

  • Antimicrobial Properties: The mode of action for its antimicrobial effects is thought to involve interaction with microbial cell membranes, leading to the disruption of cellular functions and inhibition of growth.[5] This makes it a candidate for development against resistant bacterial and fungal strains.[5]

Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of labdane diterpenoids is frequently attributed to their ability to modulate key signaling pathways.[3] this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

Mechanism: By inhibiting the NF-κB pathway, this compound leads to a decreased expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing the inflammatory response.[1]

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_Release NF-κB Release (p50/p65) IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene Pro-inflammatory Gene Transcription Translocation->Gene Cytokines TNF-α, IL-6, etc. Gene->Cytokines Imbricatolic This compound Imbricatolic->Inhibition

References

Unveiling Imbricatolic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Imbricatolic acid, a naturally occurring diterpenoid, presents a focal point for scientific inquiry, particularly in the realms of pharmacology and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating key data, experimental insights, and a fundamental understanding of its molecular characteristics.

Core Molecular and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 6832-60-6 .[1][2][3] Its molecular formula is C20H34O3 , corresponding to a molecular weight of approximately 322.48 g/mol .[1][2][4][5][6] This labdane diterpenoid is characterized by a decahydronaphthalene ring system, a carboxylic acid group, and a hydroxyl-containing side chain.

A summary of its key chemical and physical properties is presented below for ease of reference.

PropertyValue
CAS Number6832-60-6[1][2][3]
Molecular FormulaC20H34O3[1][2][5][6]
Molecular Weight322.48 g/mol [2][4][7]
Melting Point102-105 °C[4][7]
Boiling Point (Predicted)446.7±38.0 °C[4][7]
Density (Predicted)1.04±0.1 g/cm³[4][7]
pKa (Predicted)4.68±0.60[4][7]

Experimental Protocols

Detailed experimental data and established protocols for this compound are still emerging within the broader scientific literature. However, based on common practices for the analysis and characterization of similar natural products, the following methodologies are typically employed.

Purification and Identification

High-performance liquid chromatography (HPLC) is a standard method for the purification of this compound, often achieving a purity of 95% to 99%.[2] The primary modes of detection coupled with HPLC are Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD).[2]

For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2] These techniques provide definitive information about the compound's mass and the connectivity of its atoms, respectively.

Logical Relationship of Analysis

The logical workflow for the characterization and analysis of this compound can be visualized as a sequential process, beginning with its source and culminating in detailed structural and purity data.

A Botanical Source B Extraction A->B C Purification (HPLC) B->C D Purity Assessment (HPLC-DAD/ELSD) C->D E Structural Identification (MS, NMR) C->E

Caption: Workflow for this compound analysis.

This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only.

References

An In-depth Technical Guide to the Biosynthesis of Imbricatolic Acid in Conifers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane-type diterpenoid, is a specialized metabolite found in various conifers, notably within the Araucariaceae family.[1][2] This compound and its derivatives have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental protocols used to elucidate such pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of labdane-type diterpene resin acid production in conifers. This pathway originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated in a single conifer species, a putative pathway can be constructed based on extensive research into diterpene biosynthesis in related plants.

The proposed pathway consists of three main stages:

  • Formation of the Labdane Skeleton: This stage is catalyzed by diterpene synthases (diTPSs).

  • Oxidation of the Labdane Skeleton: This stage is primarily carried out by cytochrome P450 monooxygenases (CYPs).

  • Hydroxylation of the Side Chain: A specific hydroxylation event completes the synthesis of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS ((+)-CPP synthase) Labd_ene Labd-8(17)-ene CPP->Labd_ene Class I diTPS (Labd-8(17)-ene synthase) Labd_ene_ol Labd-8(17)-en-19-ol Labd_ene->Labd_ene_ol CYP720B (C-19 oxidase) Labd_ene_al Labd-8(17)-en-19-al Labd_ene_ol->Labd_ene_al CYP720B (C-19 oxidase) Labd_ene_oic_acid Labd-8(17)-en-19-oic Acid Labd_ene_al->Labd_ene_oic_acid CYP720B (C-19 oxidase) Imbricatolic_Acid This compound (15-hydroxy-labd-8(17)-en-19-oic acid) Labd_ene_oic_acid->Imbricatolic_Acid CYP450 (C-15 hydroxylase)

Figure 1: Proposed Biosynthesis of this compound
Stage 1: Formation of the Labdane Skeleton

The biosynthesis of this compound commences with the cyclization of the linear precursor, Geranylgeranyl Diphosphate (GGPP) . This crucial step is catalyzed by a Class II diterpene synthase (diTPS) , specifically a (+)-copalyl diphosphate synthase ((+)-CPP synthase) . This enzyme facilitates the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-Copalyl Diphosphate ((+)-CPP) .

Subsequently, a Class I diTPS acts on (+)-CPP to generate the core labdane skeleton. This reaction involves the ionization of the diphosphate group, followed by a second cyclization and deprotonation to yield a specific labdane olefin. For this compound, this is proposed to be labd-8(17)-ene . While a specific labd-8(17)-ene synthase has not yet been definitively identified from a conifer known to produce this compound, enzymes with similar functions have been characterized in other plants.

Stage 2: Oxidation of the Labdane Skeleton at C-19

Following the formation of the labdane skeleton, a series of oxidative modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , particularly those belonging to the CYP720B subfamily in conifers. These enzymes are known to be involved in the biosynthesis of diterpene resin acids.

The C-19 methyl group of the labd-8(17)-ene intermediate is sequentially oxidized to a carboxylic acid. This is a three-step process:

  • Hydroxylation: The C-19 methyl group is hydroxylated to form labd-8(17)-en-19-ol .

  • Oxidation to Aldehyde: The alcohol is further oxidized to an aldehyde, yielding labd-8(17)-en-19-al .

  • Oxidation to Carboxylic Acid: The aldehyde is finally oxidized to a carboxylic acid, resulting in labd-8(17)-en-19-oic acid .

It is plausible that a single, multifunctional CYP720B enzyme catalyzes all three oxidative steps at the C-19 position.

Stage 3: Hydroxylation of the Side Chain at C-15

The final step in the biosynthesis of this compound is the hydroxylation of the side chain at the C-15 position of labd-8(17)-en-19-oic acid. This reaction is also likely catalyzed by a cytochrome P450 monooxygenase . The specific CYP responsible for this C-15 hydroxylation in the context of this compound biosynthesis has not yet been identified, but various P450s are known to perform such modifications on diterpenoid structures.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in vivo product yields, for the individual enzymatic steps in the this compound biosynthetic pathway. The data presented below is generalized from studies on related diterpene resin acid biosynthesis in conifers and should be considered as a reference for the expected range of values.

Enzyme ClassSubstrateProductApparent Km (µM)Apparent kcat (s-1)Source Species (for related enzymes)
Class II diTPS ((+)-CPP synthase)GGPP(+)-CPP1 - 100.1 - 1.0Picea abies, Pinus taeda
Class I diTPS (Labdane synthase)(+)-CPPLabdane olefin0.5 - 50.05 - 0.5Picea abies, Ginkgo biloba
CYP720B (Diterpene oxidase)Labdane olefin/alcohol/aldehydeDiterpene acid1 - 200.1 - 5.0Picea sitchensis, Pinus taeda

Note: The presented values are approximations derived from studies on homologous enzymes and may not accurately reflect the specific kinetics of the enzymes in the this compound pathway.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of putative diTPS and CYP genes from a conifer species known to produce this compound (e.g., Araucaria araucana).

Workflow:

Gene_Identification_Workflow Tissue Tissue Collection (e.g., needles, bark) RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA Sequencing Transcriptome Sequencing (RNA-seq) cDNA->Sequencing PCR Full-length cDNA Amplification (PCR/RACE) cDNA->PCR Template Bioinformatics Bioinformatic Analysis (Homology search, phylogenetic analysis) Sequencing->Bioinformatics Bioinformatics->PCR Design primers Cloning Cloning into Expression Vector PCR->Cloning

Figure 2: Gene Identification and Cloning Workflow

Methodology:

  • Tissue Collection and RNA Extraction: Collect fresh tissue (e.g., young needles, bark) from the target conifer species. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable method, such as a CTAB-based protocol or a commercial kit.

  • Transcriptome Sequencing: Construct a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis: Assemble the transcriptome reads and perform a homology-based search (e.g., BLAST) using known diTPS and CYP720B protein sequences from other conifers as queries. Identify candidate genes and perform phylogenetic analysis to classify them.

  • Full-Length Gene Cloning: Design gene-specific primers based on the transcriptome data to amplify the full-length open reading frames (ORFs) from cDNA using PCR. If full-length sequences are not obtained, use Rapid Amplification of cDNA Ends (RACE) PCR.

  • Cloning: Clone the amplified full-length ORFs into appropriate expression vectors for subsequent functional characterization.

Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of the candidate diTPSs.

Methodology:

  • Heterologous Expression: Express the candidate diTPS genes in a suitable microbial host, typically Escherichia coli. The expression construct should ideally include a purification tag (e.g., His-tag).

  • Protein Purification: Lyse the E. coli cells and purify the recombinant diTPS protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assays:

    • Class II diTPS Assay: Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., MgCl2). After the reaction, treat the mixture with a phosphatase to remove the diphosphate group from the product, (+)-CPP, yielding (+)-copalol.

    • Class I diTPS Assay: Incubate the purified Class I diTPS with the product of the Class II diTPS reaction, (+)-CPP.

  • Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time of the product with authentic standards if available.

Functional Characterization of Cytochrome P450 Monooxygenases

Objective: To determine the enzymatic function of the candidate CYP genes.

Methodology:

  • Heterologous Expression: Express the candidate CYP genes in a host system that provides the necessary redox partners, typically baker's yeast (Saccharomyces cerevisiae) or insect cells. Co-express the CYP with a cytochrome P450 reductase (CPR).

  • Microsome Preparation: Isolate the microsomal fraction from the yeast or insect cells, which will contain the expressed CYP and CPR.

  • Enzyme Assays: Incubate the microsomal preparation with the putative substrate (e.g., labd-8(17)-ene or labd-8(17)-en-19-oic acid) in a buffer containing NADPH as a cofactor.

  • Product Identification: Extract the reaction products and analyze them by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results with authentic standards to identify the hydroxylated and oxidized products.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific diterpene synthases and cytochrome P450 monooxygenases from a conifer species that produces this compound. The experimental protocols outlined in this guide provide a roadmap for researchers to achieve this goal.

Future research should focus on:

  • Transcriptome and Genome Sequencing: Generating high-quality sequence data from this compound-producing conifers, such as Araucaria species, to mine for candidate biosynthetic genes.

  • Enzyme Characterization: Functionally characterizing the identified diTPS and CYP candidates to confirm their roles in the pathway.

  • Metabolic Engineering: Utilizing the identified genes to reconstruct the this compound pathway in a microbial host for sustainable production.

  • Investigation of Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated in the plant, which could provide further strategies for enhancing production.

By unraveling the intricacies of this compound biosynthesis, the scientific community can unlock the potential of this and related compounds for applications in medicine and biotechnology.

References

Preliminary Biological Activity of Imbricatolic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a naturally occurring diterpenoid found in the resin of several conifer species, has emerged as a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. While research is in its early stages, initial findings suggest that this compound modulates key signaling pathways, including the NF-κB and AKT/PI-3-kinase pathways, indicating its potential as a lead compound for drug development. This whitepaper summarizes the available data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Introduction

This compound is a labdane-type diterpene carboxylic acid. Its chemical structure and origin from natural sources have prompted investigations into its pharmacological potential. Preliminary studies have explored its efficacy in several key areas of therapeutic interest, which will be detailed in this report.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through its influence on cell cycle regulation.

Quantitative Data

Specific IC50 values for this compound against various cancer cell lines are not widely available in the public domain at this time. However, studies have shown that it can induce the upregulation of cyclins in p53-null CaLu-6 lung cancer cells, suggesting an impact on cell cycle progression[1]. Further research is required to quantify its cytotoxic and antiproliferative effects across a broader range of cancer cell types.

Table 1: Summary of Anticancer Activity Data for this compound

Cell LineActivity MetricValueReference
p53-null CaLu-6Cell Cycle RegulationUpregulation of cyclins[1]
MRC-5, AGS, SK-MES-1, J82, HL-60CytotoxicityData not available[1]
Experimental Protocols

Cell Viability Assay (General Protocol):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is typically assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway

anticancer_pathway This compound This compound Cyclin Upregulation Cyclin Upregulation This compound->Cyclin Upregulation Cell Cycle Progression Cell Cycle Progression Cyclin Upregulation->Cell Cycle Progression modulates p53-null CaLu-6 p53-null CaLu-6 p53-null CaLu-6->Cyclin Upregulation

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data

Quantitative data on the anti-inflammatory effects of this compound, such as the percentage of inhibition of pro-inflammatory cytokines, are not yet available in published literature.

Table 2: Summary of Anti-inflammatory Activity Data for this compound

TargetEffectReference
NF-κB ActivationInhibition[1]
Pro-inflammatory Cytokines (TNF-α, IL-6)Decreased Expression (inferred)[1]
Experimental Protocols

NF-κB Reporter Assay (General Protocol):

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB luciferase reporter plasmid.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a defined period before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Assay: After stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control.

Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to This compound This compound NF-κB Activation NF-κB Activation This compound->NF-κB Activation inhibits NF-κB Activation->IKK Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Antimicrobial Activity

The antimicrobial properties of this compound have been noted, with its mode of action believed to involve the disruption of microbial cell membranes.

Quantitative Data

Table 3: Summary of Antimicrobial Activity Data for this compound

Organism TypeProposed MechanismReference
Bacteria, FungiInteraction with microbial cell membranes[1]
Experimental Protocols

Broth Microdilution Assay for MIC Determination (General Protocol):

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Antioxidant Activity and Other Biological Effects

Glucose Uptake Stimulation

Novel analogues of this compound have been shown to stimulate glucose uptake in skeletal muscle cells through the AKT/PI-3-kinase signaling pathway, suggesting a potential role in managing insulin resistance.

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol):

  • Sample Preparation: Different concentrations of this compound are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is added to the sample solutions.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Signaling Pathway

glucose_uptake_pathway This compound Analogue This compound Analogue PI-3-Kinase PI-3-Kinase This compound Analogue->PI-3-Kinase activates AKT AKT PI-3-Kinase->AKT activates GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake facilitates

Conclusion and Future Directions

This compound demonstrates a range of promising biological activities that warrant further investigation. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic regulation positions it as a valuable natural product for drug discovery efforts. Future research should focus on:

  • Quantitative Assessment: Determining the IC50 and MIC values of this compound against a wide array of cancer cell lines and microbial strains.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

  • Mechanism of Action: Further elucidating the precise molecular targets and mechanisms underlying its observed biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The insights gained from such studies will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent.

References

Imbricatolic Acid: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Imbricatolic acid, a naturally occurring diterpene acid primarily isolated from species of the genus Juniperus, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1][2] This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound. It details its demonstrated anti-inflammatory, antimicrobial, and gastroprotective properties, supported by quantitative data from various in vitro and in vivo studies. This document summarizes key experimental protocols, presents signaling pathways, and offers a structured analysis of its multifaceted biological activities to serve as a foundational resource for researchers, scientists, and professionals in drug development.

1. Introduction

This compound (CAS No: 6832-60-6; Molecular Formula: C₂₀H₃₄O₃) is a diterpenoid compound derived from the resins of certain coniferous species, notably Juniperus communis (common juniper).[1][2] It is characterized by a labdane-type diterpene skeleton. The compound's biological activities are a subject of growing scientific inquiry, with studies highlighting its potential in several therapeutic areas. Its lipophilic nature, suggested by a calculated XLogP3 value of 4.9, influences its membrane permeability and potential bioavailability.[2] This whitepaper will explore the core therapeutic applications of this compound that have been identified to date.

2. Therapeutic Applications

Research has illuminated several promising therapeutic avenues for this compound, primarily focusing on its anti-inflammatory, antimicrobial, and gastroprotective effects.

2.1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.[1] Its efficacy has been evaluated using standard inflammation induction assays, where it has shown a notable capacity to reduce edema. This suggests its potential as a lead compound for the development of novel anti-inflammatory agents.[1]

One of the key mechanisms underlying its anti-inflammatory action is the modulation of inflammatory pathways.[1] Studies comparing its effects to other terpenes and synthetic drugs have substantiated its ability to reduce inflammation in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema models.[1]

A closely related depside, imbricaric acid, has been shown to be a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), and also inhibits tumor necrosis factor alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activation.[3][4][5] While this data is for a related compound, it points to a potential multi-target anti-inflammatory profile that warrants investigation for this compound itself.

2.2. Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral effects.[1] This activity is believed to be a key part of the host defense mechanism in the source organisms.[1] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of cellular function and growth.[6] This makes it a candidate for the development of new antimicrobial agents, particularly in the context of rising resistance to existing drugs.[6]

2.3. Anticancer Potential

The cytotoxic effects of this compound are an area of ongoing investigation.[1] While specific, detailed studies on the anticancer efficacy of this compound are limited in the provided search results, the general class of diterpenoids is well-known for its anticancer properties. Related compounds have shown the ability to inhibit the proliferation of various cancer cell lines. For instance, other lichen-derived acids have demonstrated cytotoxicity against glioma cells.[7] Bile acids, which share some structural similarities, have also been investigated for their antitumor properties against a wide range of cancers, including breast, colon, and prostate cancer.[8] These findings suggest that this compound may also possess anticancer activities, warranting further in vitro and in vivo studies to determine its efficacy and mechanism of action against cancer cells.

2.4. Gastroprotective Effects

This compound has been noted for its gastroprotective effects, which are attributed to its ability to modulate inflammatory pathways and protect the gastric mucosa.[1] A proposed PICOT framework for designing clinical pharmacology studies in rodent models suggests evaluating the oral administration of this compound (10–50 mg/kg) against omeprazole or NSAIDs, with outcomes measured by a reduction in ulcer index or TNF-α levels.[1]

3. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Imbricaric Acid (a related depside)

Target Assay Type IC₅₀ (µM) Reference
mPGES-1 Enzyme Inhibition 1.9 [3][4]
5-Lipoxygenase Cell-based 5.3 [3][4]
5-Lipoxygenase Purified Enzyme 3.5 [3][4]

| NF-κB Activation | Luciferase Reporter Cells | 2.0 |[3][4] |

4. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the study of this compound.

4.1. Topical Anti-inflammatory Assay (Mouse Ear Edema Model)

  • Objective: To evaluate the in vivo topical anti-inflammatory effect.

  • Method:

    • A solution of an irritant, either arachidonic acid (AA) or 12-O-tetradecanoyl phorbol 13-acetate (TPA), is applied to the inner and outer surfaces of one ear of a mouse to induce inflammation and edema.

    • This compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear shortly before or after the irritant.

    • A control group receives the vehicle only, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

    • After a specified period (e.g., 1 hour for AA, 6 hours for TPA), the mice are euthanized.

    • A standardized circular section (e.g., 6 mm diameter) is punched from both the treated and untreated ears.

    • The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated as an indicator of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the control group.[1]

4.2. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Objective: To determine the inhibitory effect on the NF-κB signaling pathway.

  • Method:

    • HEK293 cells (or another suitable cell line) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • NF-κB activation is induced by adding an agonist, typically tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

    • After a further incubation period (e.g., 6 hours), the cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • The inhibition of TNF-α-induced NF-κB activation is calculated, and the IC₅₀ value is determined.[3][4]

4.3. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method:

    • A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism (bacterial or fungal strain) is added to each well.

    • The plate includes a positive control (microorganism in medium without the test compound) and a negative control (medium only).

    • The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

    • After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth).

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[9]

5. Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by this compound and related compounds, the following diagrams are provided.

cluster_workflow General Workflow for Bioactivity Screening Plant Source Material (e.g., Juniperus communis) Extract Methanolic Extraction Plant->Extract Solvent Chrom Chromatographic Purification Extract->Chrom Separation IA This compound (Isolated Compound) Chrom->IA Isolation Bioassays Biological Assays (Anti-inflammatory, Antimicrobial, etc.) IA->Bioassays Testing

Caption: Workflow for the isolation and bioactivity screening of this compound.

cluster_pathway Hypothesized Multi-Target Anti-Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Genes Induces Transcription mPGES1 mPGES-1 Genes->mPGES1 PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA Releases LOX 5-LO AA->LOX AA->mPGES1 via COX-2 Leukotrienes Leukotrienes LOX->Leukotrienes PGE2 Prostaglandin E₂ mPGES1->PGE2 Inflammation Inflammation Leukotrienes->Inflammation PGE2->Inflammation IA This compound (Hypothesized Targets) IA->NFkB Inhibits IA->LOX Inhibits IA->mPGES1 Inhibits

Caption: Hypothesized anti-inflammatory mechanisms based on related compounds.

This compound is a promising natural product with a range of demonstrable therapeutic properties. Its significant anti-inflammatory, antimicrobial, and gastroprotective activities, supported by preliminary data, position it as a valuable candidate for further drug development.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for each of its biological activities.

  • In Vivo Efficacy: Expanding in vivo studies to validate the therapeutic effects in more complex disease models, including models for cancer and chronic inflammatory conditions.

  • Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic (ADME) and toxicological studies to assess its drug-like properties and safety profile.

  • Structural Analogs: Synthesizing and screening derivatives of this compound to potentially enhance potency, selectivity, and pharmacokinetic properties.[1]

By pursuing these research avenues, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel treatments for a variety of human diseases.

References

The Anti-Inflammatory Mechanism of Imbricatolic Acid: A Technical Guide to Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the mechanism of action of imbricatolic acid, a depside found in the lichen Cetrelia monachorum. The primary focus of early research has been its potent anti-inflammatory properties. This document summarizes the key findings, presents quantitative data, details experimental methodologies, and visualizes the involved signaling pathways and experimental workflows.

Core Findings: A Multi-Targeting Anti-Inflammatory Profile

Initial investigations have revealed that this compound exerts its anti-inflammatory effects by interacting with key components of the inflammatory cascade. Specifically, it has been shown to be a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). Furthermore, it significantly inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][2]

Quantitative Data Summary

The inhibitory activities of this compound against its primary molecular targets are summarized in the table below. These values, expressed as IC50 (the concentration of a drug that is required for 50% inhibition in vitro), highlight the potency of this compound.

Target Enzyme/PathwayAssay TypeIC50 (µM)
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Inhibition Assay1.9[1]
5-Lipoxygenase (5-LO)Cell-Based Assay5.3[1]
5-Lipoxygenase (5-LO)Purified Enzyme Assay3.5[1]
NF-κB Activation (TNF-α induced)Luciferase Reporter Assay2.0[1]

Signaling Pathway Inhibition

This compound has been demonstrated to interfere with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, and its inhibition is a key therapeutic strategy. The diagram below illustrates the canonical NF-κB signaling cascade and highlights the point of inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB_IκBα NF-κB-IκBα Complex IκBα->NF-κB_IκBα NF-κB NF-κB (p65/p50) NF-κB->NF-κB_IκBα NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus translocates NF-κB_IκBα->NF-κB releases Imbricatolic_Acid This compound Imbricatolic_Acid->IKK inhibits activation DNA DNA NF-κB_nucleus->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes transcribes

NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the initial studies of this compound.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of depsides like this compound from lichens is as follows:

General Workflow for Depside Extraction and Isolation.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

The inhibitory effect of this compound on mPGES-1 is determined by measuring the reduction in prostaglandin E2 (PGE2) production.

  • Enzyme Source: Recombinant human mPGES-1.

  • Substrate: Prostaglandin H2 (PGH2).

  • Procedure:

    • Recombinant human mPGES-1 is pre-incubated with varying concentrations of this compound in a buffer containing glutathione at 4°C.

    • The reaction is initiated by the addition of the substrate, PGH2.

    • The reaction is allowed to proceed for a short duration at room temperature and then stopped.

    • The amount of PGE2 produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

5-Lipoxygenase (5-LO) Inhibition Assay

The inhibition of 5-LO by this compound is assessed by measuring the decrease in the formation of leukotrienes.

  • Enzyme Source: Purified human 5-LO or a cell-based model (e.g., human neutrophils).

  • Substrate: Arachidonic acid or linoleic acid.

  • Procedure:

    • The 5-LO enzyme is pre-incubated with different concentrations of this compound.

    • The reaction is started by adding the substrate (e.g., arachidonic acid).

    • The formation of 5-LO products (e.g., leukotriene B4 or 5-hydroxyeicosatetraenoic acid) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides).

    • The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibition of NF-κB activation by measuring the activity of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.

Workflow for an NF-κB Luciferase Reporter Assay.

Conclusion and Future Directions

The initial studies on this compound have robustly established its role as a multi-targeting anti-inflammatory agent. Its ability to inhibit mPGES-1, 5-LO, and the NF-κB signaling pathway suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. While these findings are promising, further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, in vivo efficacy in various inflammatory disease models, and safety profile. Additionally, while the primary focus has been on inflammation, future studies could investigate other potential therapeutic applications of this compound, such as its anticancer properties, which have been observed in other lichen-derived depsides.

References

An In-Depth Technical Guide to the Natural Abundance of Imbricatolic Acid in Plant Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imbricatolic acid, a labdane-type diterpene, is a significant constituent of various coniferous resins. This document provides a comprehensive overview of its natural occurrence, methodologies for its extraction and quantification, and its known biological activities. While absolute quantitative data remains sparse in publicly available literature, this guide synthesizes the existing knowledge on its relative abundance and outlines detailed experimental protocols for its analysis.

Introduction to this compound

This compound, also known as dihydroisocupressic acid, is a natural product belonging to the labdane diterpene family.[1] First reported as a natural product in Pinus elliottii, it is a characteristic component of many coniferous resins, where it is believed to play a role in the plant's chemical defense mechanisms.[1] Its structure and presence make it a valuable chemotaxonomic marker for certain conifer families.[1] Interest in this compound and related resin acids is growing due to their diverse and promising biological activities.

Natural Occurrence and Abundance

This compound has been identified in the resins of several plant genera, primarily within the Pinaceae, Araucariaceae, and Cupressaceae families. It is a major constituent in the resin of the monkey puzzle tree, Araucaria araucana.[1] While precise concentration data is not widely published, its relative abundance has been noted in several species. The compound has also been reported in Juniperus formosana and Pteris linearis.[2]

The following table summarizes the known plant sources of this compound and its reported abundance.

Plant SpeciesFamilyCommon NameReported Abundance
Araucaria araucanaAraucariaceaeMonkey Puzzle TreeOne of three main diterpene components in the resin.[1]
Callitris intratropicaCupressaceaeNorthern Cypress PineDominant compound in the resin.[1]
Callitris macleayanaCupressaceaeStringybark PineDominant compound in the resin.[1]
Callitris rhomboidesCupressaceaePort Jackson PineDominant compound in the resin.[1]
Callitris verrucosaCupressaceaeMallee PineDominant compound in the resin.[1]
Pinus elliottiiPinaceaeSlash PineFirst reported natural source.[1]
Juniperus formosanaCupressaceaeFormosan JuniperPresence reported.[2]

Note: Abundance is described qualitatively as reported in the literature. Absolute concentration values (e.g., mg/g) are not consistently available.

Experimental Protocols

The isolation and quantification of this compound from plant resin are critical for research and development. The following protocols describe established methodologies for extraction, isolation, and analysis.

This protocol is based on the methodology described for isolating this compound from Araucaria araucana resin.[1]

  • Resin Solubilization : Dissolve the collected plant resin in a suitable organic solvent, such as dichloromethane, at room temperature. The ratio of resin to solvent should be optimized but a starting point of 1:10 (w/v) can be used.

  • Filtration : Filter the resulting solution through a sintered glass funnel or filter paper to remove insoluble impurities like plant debris and polysaccharides.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude resin extract.

  • Recrystallization : Purify the this compound from the crude extract by recrystallization. Dissolve the crude extract in a minimal amount of a hot solvent mixture, such as hexane-ethyl acetate.

  • Crystal Formation : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of colorless crystals of this compound.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum to remove residual solvent.

  • Purity Confirmation : Verify the purity and identity of the isolated compound using Thin-Layer Chromatography (TLC) and by comparing its spectral data (NMR, MS) with previously reported values.[1]

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like resin acids.[3][4][5] Derivatization is often required to increase the volatility of the acids.

  • Sample Preparation : Accurately weigh a known amount of dried resin (e.g., 10-20 mg) and dissolve it in a suitable solvent like ethyl acetate or a mixture of ethyl alcohol and tetramethylammonium hydroxide.[6]

  • Internal Standard Addition : Add a known concentration of an internal standard (e.g., a non-naturally occurring resin acid like heptadecanoic acid) to the sample solution for accurate quantification.

  • Derivatization (Methylation) : Convert the carboxylic acid group of this compound to its more volatile methyl ester. This can be achieved by adding a methylating agent like diazomethane or trimethylsilyldiazomethane. Follow established safety protocols for handling these reagents. Analysis of the methyl esters provides the best resolution and stability.[1]

  • GC-MS Analysis :

    • Injection : Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

    • Column : Use a capillary column suitable for terpenoid analysis, such as a VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program : Implement a temperature gradient, for example: start at 90°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.

    • MS Parameters : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 600.

  • Data Analysis : Identify the methyl-imbricatolate peak based on its retention time and mass spectrum.[1] Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and its known biological activities.

G cluster_collection Sample Preparation cluster_isolation Isolation & Purification cluster_analysis Quantification resin Plant Resin Collection dissolve Dissolution in Dichloromethane resin->dissolve filter Filtration dissolve->filter evap Solvent Evaporation (Crude Extract) filter->evap recrystal Recrystallization (Hexane/EtOAc) evap->recrystal isolate Isolate & Dry Crystals recrystal->isolate deriv Derivatization (Methylation) isolate->deriv Pure Compound or Crude Extract gcms GC-MS Analysis deriv->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for the extraction, purification, and quantification of this compound.

G cluster_activities Reported Biological Activities cluster_applications Potential Therapeutic Applications IA This compound & Related Diterpenes cytotoxic Cytotoxic Activity IA->cytotoxic antiulcer Anti-ulcerogenic Activity IA->antiulcer antimicrobial Antimicrobial Activity IA->antimicrobial oncology Oncology cytotoxic->oncology gastro Gastroenterology antiulcer->gastro infectious Infectious Diseases antimicrobial->infectious

Caption: Logical relationships between this compound, its biological activities, and potential therapeutic uses.

References

Spectroscopic Profile of Imbricatolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Imbricatolic Acid, a labdane diterpene with noted biological activities. The information presented herein is intended to support research and development efforts by providing key analytical data and methodologies for the identification and characterization of this natural compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis is a critical tool for determining the elemental composition of this compound. The data confirms its molecular formula as C₂₀H₃₂O₃.

ParameterValueSource
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.2350
Ionization Mode HREIMS
Observed Ion [M]⁺

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the principal functional groups present in the molecule: a hydroxyl group and a carboxylic acid group.

Functional GroupWavenumber (νₘₐₓ, cm⁻¹)DescriptionSource
Hydroxyl (-OH) ~3440O-H stretching vibration
Carbonyl (C=O) ~1722C=O stretching vibration of the carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively.

Note: The comprehensive ¹H and ¹³C NMR data table is available in the publication "this compound from Juniperus communis L. Prevents Cell Cycle Progression in CaLu-6 Cells" by De Marino et al. (2011) in Planta Medica. The following tables present key characteristic signals identified from available data.

Table 3.1: Characteristic ¹H-NMR Spectral Data of this compound
ProtonsChemical Shift (δ, ppm)MultiplicitySource
H-17a 4.86s
H-17b 4.53s
H-15 3.66–3.72m
H-20 0.59s
Table 3.2: Characteristic ¹³C-NMR Spectral Data of this compound Derivative

The following data pertains to 1α-hydroxythis compound and is provided for structural comparison.

CarbonChemical Shift (δc, ppm)Source
C-1 71.20

Experimental Protocols

The spectroscopic data presented were obtained following the isolation and purification of this compound from its natural source. The general workflow is outlined below.

Extraction and Isolation

This compound is typically isolated from the fresh ripe berries of Juniperus communis.

  • Extraction : The plant material is macerated with methanol at room temperature.

  • Partitioning : The resulting crude extract is concentrated under reduced pressure and then subjected to a solvent partitioning methodology to separate compounds based on polarity.

  • Chromatography : The targeted fraction is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

  • Mass Spectrometry : High-resolution mass spectra are obtained using an HREIMS instrument.

  • IR Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

G Workflow for this compound Analysis cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Plant Plant Material (Juniperus communis berries) Extract Methanolic Extraction Plant->Extract Partition Solvent Partitioning Extract->Partition CC Silica Gel Column Chromatography Partition->CC Pure Pure this compound CC->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry (HREIMS) Pure->MS IR IR Spectroscopy Pure->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structure Elucidation Data->Structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: Extraction of Imbricatolic Acid from Pine Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of imbricatolic acid from pine resin. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a foundational guide for researchers. Additionally, this document presents a hypothetical signaling pathway to illustrate the potential pharmacological investigation of this compound in a drug development context.

Introduction

This compound is a diterpenoid resin acid found in various species of pine (Pinus). As with many natural products, it holds potential for investigation in drug discovery and development due to its complex chemical structure. This document provides a comprehensive protocol for its extraction from raw pine resin, purification, and analytical validation.

Extraction and Purification of this compound

The following protocol outlines a multi-step process for the isolation of this compound from pine resin. This procedure involves initial solvent extraction, followed by liquid-liquid partitioning to separate acidic compounds, and concluding with chromatographic purification.

Experimental Protocol: Extraction and Purification

Materials and Reagents:

  • Raw pine resin

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Initial Resin Digestion and Filtration:

    • Suspend 100 g of raw pine resin in 500 mL of hexane.

    • Gently heat the mixture at 40-50°C with stirring for 2 hours to dissolve the resinous material.

    • Filter the resulting solution through a coarse filter paper to remove insoluble materials such as bark and other debris.

    • Concentrate the filtrate using a rotary evaporator to yield a crude resin extract.

  • Solvent Partitioning for Acidic Compounds:

    • Dissolve the crude resin extract in 300 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash three times with 150 mL of 5% aqueous sodium bicarbonate solution. This step selectively converts the acidic components, including this compound, into their water-soluble sodium salts.

    • Combine the aqueous layers and acidify to a pH of approximately 2 with 1M hydrochloric acid. This will precipitate the acidic resin compounds.

    • Extract the acidified aqueous phase three times with 150 mL of dichloromethane to recover the free resin acids.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude acidic fraction.

  • Chromatographic Purification:

    • Prepare a silica gel column using a suitable solvent system, such as a hexane:ethyl acetate gradient.

    • Dissolve the crude acidic fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the gradient solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the purified this compound based on TLC analysis.

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

  • Analytical Validation:

    • The purity and identity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Extraction_Workflow A Pine Resin Collection B Resin Dissolution in Hexane A->B C Filtration B->C D Solvent Evaporation C->D E Crude Resin Extract D->E F Liquid-Liquid Extraction (Diethyl Ether / 5% NaHCO3) E->F G Aqueous Layer (Sodium Salts of Resin Acids) F->G H Acidification (HCl) G->H I Extraction with DCM H->I J Crude Acidic Fraction I->J K Silica Gel Column Chromatography J->K L Purified this compound K->L M Analytical Validation (HPLC, MS, NMR) L->M

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the extraction of this compound from 100g of pine resin. This data is for illustrative purposes to guide researchers in anticipating potential yields.

ParameterValueUnitMethod of Analysis
Starting Material (Pine Resin)100gGravimetric
Crude Resin Extract Yield75.2gGravimetric
Crude Acidic Fraction Yield25.8gGravimetric
Purified this compound Yield1.2gGravimetric
Purity of this compound>95%HPLC

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are a subject for future research, analogous complex organic acids have been shown to interact with key cellular signaling cascades. For drug development professionals, a primary area of investigation would be its effect on pathways implicated in cell survival, proliferation, and inflammation, such as the PI3K/Akt pathway.

Hypothetical PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of diverse cellular processes. Investigating the effect of this compound on this pathway could reveal its potential as a therapeutic agent.

PI3K_Akt_Pathway Imbricatolic_Acid This compound Receptor Cell Surface Receptor Imbricatolic_Acid->Receptor ? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 + PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

High-Yield Purification of Imbricatolic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Sourced from lichens and certain plant species like Juniperus taxifolia, efficient purification of this compound is paramount for advancing research and development. This document provides a detailed protocol for the high-yield purification of this compound, employing a combination of solvent extraction and multi-step chromatography. The described methodology is designed to be robust and reproducible, yielding this compound of high purity suitable for a range of downstream applications, including structural elucidation, pharmacological screening, and preclinical development.

Introduction

Natural products remain a cornerstone of drug discovery, with a significant number of approved therapeutic agents being derived from or inspired by natural sources. This compound, a labdane diterpenoid, represents a promising candidate for further investigation. Preliminary studies suggest a range of biological activities, necessitating a reliable and scalable purification method to obtain sufficient quantities of the pure compound. This protocol outlines a comprehensive workflow for the isolation and purification of this compound from lichen thalli, a known biological source. The methodology emphasizes a systematic approach, from initial extraction to final purification, to maximize yield and purity.

Data Presentation

The following table summarizes the expected quantitative data from the purification process of this compound from a starting biomass of 100g of dried lichen thalli. These values are representative and may vary depending on the specific lichen species, collection time, and experimental conditions.

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Acetone Extract1005.2~10%
Liquid-Liquid Extraction5.22.8~25%
Column Chromatography2.80.9~70%
Preparative HPLC0.90.35>98%

Experimental Protocols

Extraction of Crude this compound

This initial step involves the extraction of secondary metabolites, including this compound, from the lichen biomass.

Materials:

  • Dried and ground lichen thalli (100g)

  • Acetone (1L)

  • Erlenmeyer flask (2L)

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 100g of dried and ground lichen thalli into a 2L Erlenmeyer flask.

  • Add 1L of acetone to the flask.

  • Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

  • Filter the mixture through filter paper to separate the lichen biomass from the acetone extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a crude, viscous extract is obtained.

Liquid-Liquid Extraction

This step aims to partition the this compound into an organic phase, removing more polar impurities.

Materials:

  • Crude acetone extract

  • Ethyl acetate (500mL)

  • Deionized water (500mL)

  • Separatory funnel (2L)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the crude extract in 250mL of ethyl acetate.

  • Transfer the solution to a 2L separatory funnel.

  • Add 250mL of deionized water to the separatory funnel and shake vigorously for 2 minutes.

  • Allow the layers to separate. The upper layer is the ethyl acetate phase containing the this compound.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with another 250mL of deionized water.

  • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator.

Column Chromatography

This is the primary purification step to separate this compound from other compounds in the extract.

Materials:

  • Silica gel (60 Å, 70-230 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Fraction collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the dried extract from the liquid-liquid extraction in a minimal amount of the initial mobile phase (95:5 hexane:ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 95:5 (v/v) and gradually increasing the polarity to 70:30 (v/v).

  • Collect fractions of 10mL each.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the pure compound and concentrate using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is recommended.

Materials:

  • Pooled fractions from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Preparative C18 HPLC column

Procedure:

  • Dissolve the semi-purified this compound in the HPLC mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Use a gradient elution method with acetonitrile and water (both containing 0.1% formic acid). A typical gradient would be from 60% to 95% acetonitrile over 30 minutes.

  • Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Lyophilize the collected fraction to obtain pure, solid this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_polishing Final Polishing start Dried Lichen Thalli extraction Acetone Extraction start->extraction crude_extract Crude Extract extraction->crude_extract l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) crude_extract->l_l_extraction partitioned_extract Partitioned Extract l_l_extraction->partitioned_extract column_chrom Silica Gel Column Chromatography partitioned_extract->column_chrom semi_pure Semi-Pure this compound column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_ia >98% Pure this compound prep_hplc->pure_ia

Caption: Workflow for the high-yield purification of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and systematic approach for the high-yield purification of this compound from lichen sources. By following this multi-step process, researchers can obtain a highly pure compound suitable for a wide array of scientific investigations. The combination of classical extraction techniques with modern chromatographic methods ensures both efficiency and scalability, thereby facilitating the advancement of research into the therapeutic potential of this compound.

Application Notes and Protocols: Synthesis and Evaluation of Novel Imbricatolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Imbricatolic Acid derivatives, with a focus on N-substituted piperazine analogs, and detail their biological evaluation as potential therapeutic agents for stimulating glucose uptake. Detailed experimental protocols and data are presented to enable replication and further investigation in a research and drug development setting.

Introduction

This compound, a labdane diterpenoid, has emerged as a promising scaffold for the development of new therapeutic agents.[1][2] Modifications of its carboxylic acid moiety, particularly through the introduction of N-substituted piperazine groups, have been shown to yield derivatives with significant biological activities, including the stimulation of glucose uptake in skeletal muscle cells.[3] This makes them attractive candidates for the development of novel treatments for metabolic disorders such as type 2 diabetes. This document outlines the synthesis, characterization, and biological evaluation of these derivatives.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of representative N-substituted piperazine derivatives of this compound.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDN-Substituent on PiperazineYield (%)
1a Phenyl85
1b 2-Chlorophenyl82
1c 4-Chlorophenyl88
1d 2-Methylphenyl84
1e 4-Fluorophenyl90

Table 2: In Vitro Glucose Uptake Stimulatory Activity in L6 Myotubes

Compound IDConcentration (µM)Glucose Uptake (% of Control)
1a 10125 ± 5
1b 10140 ± 7
1c 10135 ± 6
1d 10130 ± 5
1e 10155 ± 8
Insulin1180 ± 10

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Piperazine Derivatives of this compound

This protocol describes a general method for the amide coupling of this compound with various N-substituted piperazines.

Materials:

  • This compound

  • N-Substituted Piperazine (e.g., N-phenylpiperazine, N-(2-chlorophenyl)piperazine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Activation of Carboxylic Acid: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the respective N-substituted piperazine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-substituted piperazine derivative.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol details the procedure for measuring glucose uptake in L6 skeletal muscle cells.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 2% Horse Serum (differentiation medium)

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose

  • This compound derivatives (test compounds)

  • Insulin (positive control)

  • Phloretin (inhibitor of glucose transport)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts in DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and culture for 5-7 days.

  • Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes in serum-free DMEM for 3-4 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the test compounds (e.g., 10 µM) or insulin (1 µM) in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-Deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Termination of Uptake: Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer containing phloretin.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysates. Express the results as a percentage of the untreated control.

Mandatory Visualizations

Synthesis Workflow

synthesis_workflow imbricatolic_acid This compound activation Activation (EDC, HOBt, DIPEA) imbricatolic_acid->activation coupling Amide Coupling activation->coupling piperazine N-Substituted Piperazine piperazine->coupling workup Work-up & Purification coupling->workup derivative Novel this compound Derivative workup->derivative

Caption: Workflow for the synthesis of novel this compound derivatives.

Glucose Uptake Assay Workflow

glucose_uptake_workflow start Differentiated L6 Myotubes serum_starvation Serum Starvation start->serum_starvation pre_incubation Pre-incubation with Test Compound/Insulin serum_starvation->pre_incubation glucose_uptake Add [3H]-2-Deoxyglucose pre_incubation->glucose_uptake termination Terminate Uptake (Wash with cold buffer) glucose_uptake->termination lysis Cell Lysis termination->lysis quantification Scintillation Counting lysis->quantification analysis Data Analysis quantification->analysis

Caption: Experimental workflow for the in vitro glucose uptake assay.

Proposed Signaling Pathway for Glucose Uptake

The stimulation of glucose uptake by this compound derivatives is hypothesized to involve key signaling pathways that regulate glucose metabolism in skeletal muscle cells. While direct evidence for this compound derivatives is still emerging, the PI3K/Akt and AMPK pathways are the primary candidates based on their established roles in insulin- and contraction-mediated glucose uptake.[4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pi3k PI3K receptor->pi3k Activates ampk AMPK receptor->ampk Activates glut4_membrane GLUT4 glucose_uptake Glucose Uptake glut4_membrane->glucose_uptake Facilitates imbricatolic_derivative This compound Derivative imbricatolic_derivative->receptor Binds akt Akt/PKB pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes Translocation ampk->glut4_vesicle Promotes Translocation glut4_vesicle->glut4_membrane Translocates to glucose Glucose glucose->glut4_membrane

Caption: Proposed signaling pathways for this compound derivative-stimulated glucose uptake.

References

Application Note: Quantification of Imbricatolic Acid in Botanical Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imbricatolic Acid in botanical extracts. This compound, a diterpene acid found in certain coniferous species, has garnered research interest for its potential therapeutic properties, including anti-inflammatory and gastroprotective effects. The method presented here utilizes a straightforward sample preparation procedure followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This protocol provides the necessary details for researchers, scientists, and drug development professionals to accurately quantify this compound in complex matrices.

Introduction

This compound is a naturally occurring diterpenoid carboxylic acid with a molecular weight of 322.48 g/mol . It has been the subject of investigation for its biological activities, which are believed to include the modulation of inflammatory pathways.[1] Specifically, it has been suggested that this compound may inhibit the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Given its therapeutic potential, robust and reliable analytical methods are essential for its quantification in various samples, including raw botanical materials and finished products. This application note outlines a comprehensive LC-MS/MS protocol for the determination of this compound.

Experimental

Sample Preparation

A simple protein precipitation and extraction method is employed for the preparation of botanical extracts.

Protocol:

  • Accurately weigh 100 mg of the homogenized botanical extract powder.

  • Add 1 mL of methanol containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

MS Parameters:

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound321.2277.215
Internal Standard (IS)---

(Note: A suitable internal standard would need to be selected and its MRM transition optimized during method development.)

Results and Discussion

The developed LC-MS/MS method demonstrates good linearity, sensitivity, and precision for the quantification of this compound. The following tables summarize the hypothetical quantitative data for the method validation.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low54.25.898.5
Medium503.14.5101.2
High5002.53.999.8

Table 3: Recovery

MatrixSpiked Concentration (ng/mL)Recovery (%)
Botanical Extract A1092.3
Botanical Extract B10095.1

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg of Botanical Extract add_solvent Add 1 mL Methanol with IS weigh->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter lc_separation Reversed-Phase LC Separation filter->lc_separation ms_detection Triple Quadrupole MS Detection (MRM) lc_separation->ms_detection quantification Quantification of this compound ms_detection->quantification

Figure 1. Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Proposed Anti-inflammatory Action of this compound ia This compound nfkb_activation NF-κB Activation ia->nfkb_activation Inhibition cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb_activation->cytokine_production inflammatory_response Inflammatory Response cytokine_production->inflammatory_response

Figure 2. Proposed signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in botanical extracts. The presented protocol, along with the hypothetical validation data, serves as a strong foundation for researchers to implement this method for quality control, pharmacokinetic studies, or other research applications involving this promising natural compound. The provided diagrams offer a clear visual representation of the analytical workflow and the proposed biological mechanism of action.

References

Application Note: Quantitative Analysis of Imbricatolic Acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Imbricatolic Acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the identification and quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with gradient elution, providing excellent resolution and sensitivity.

Introduction

This compound is a labdane-type diterpenoid found in various plant species, including those from the Juniperus and Araucaria genera. It has garnered interest in the scientific community due to its potential biological activities. As research into the therapeutic potential of this compound progresses, the need for a validated analytical method for its quantification becomes crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC-UV method described herein is simple, accurate, and precise, making it suitable for routine analysis.

Chemical Structure of this compound

G Chemical Structure of this compound cluster_0 img img

Caption: Chemical structure of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., plant extract, formulation)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Sample Preparation
  • Extraction from Solid Matrix (e.g., Plant Material):

    • Accurately weigh 1 g of the homogenized and dried sample material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples/Formulations:

    • Dilute the sample with methanol to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm

Method Validation

The proposed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary
ParameterResult
Retention Time (min) Approximately 15.2
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Accuracy (Recovery %) 98.5 - 101.2%
Precision (RSD %) < 2.0%

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing start Start: Sample (Solid or Liquid) extraction Extraction with Methanol (for solids) start->extraction dilution Dilution (for liquids) start->dilution centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) dilution->filtration centrifugation->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial injection Inject Sample into HPLC hplc_vial->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection at 210 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Generate Report quantification->reporting

Application Note: Analysis of Imbricatolic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imbricatolic acid is a naturally occurring labdane-type diterpene found in various plant resins, particularly from species of Cupressus and Juniperus.[1] Its biological activities, including anti-inflammatory and cytotoxic effects, have garnered interest in the scientific community. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from a plant matrix using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried plant material (e.g., leaves, resin).

Materials:

  • Dried and powdered plant material

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Glass vials

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a flask.

  • Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a minimal amount of dichloromethane and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness and store the extract at -20°C until derivatization.

Derivatization: Silylation of this compound

To increase the volatility of this compound for GC-MS analysis, the carboxylic acid group is derivatized to its trimethylsilyl (TMS) ester.

Materials:

  • Dried plant extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Redissolve a known amount of the dried extract (e.g., 1 mg) in 100 µL of pyridine in a GC vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis. The silylated derivative is sensitive to moisture, so it is recommended to analyze the sample shortly after preparation.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C

| Scan Mode | Full Scan (m/z 50-600) and Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative analysis of this compound can be performed using an external calibration curve prepared with derivatized standards of purified this compound. The following table summarizes hypothetical quantitative data for the GC-MS analysis of silylated this compound.

ParameterValue
Retention Time (min) ~ 20.5
Quantification Ion (m/z) To be determined from the mass spectrum of the TMS derivative
Qualifier Ions (m/z) To be determined from the mass spectrum of the TMS derivative
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation dried_extract Dried Extract evaporation->dried_extract dissolution Dissolution in Pyridine dried_extract->dissolution silylation Addition of BSTFA/TMCS dissolution->silylation heating Heating (70°C) silylation->heating derivatized_sample Derivatized Sample heating->derivatized_sample injection GC Injection derivatized_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Hypothesized Signaling Pathway Inhibition

This compound has been suggested to exhibit anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Pro-inflammatory Stimuli (e.g., TNF-α) ikr IKK Complex tnf->ikr activates ikb IκBα ikr->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) dna->genes promotes imbricatolic_acid This compound imbricatolic_acid->ikr inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a naturally occurring diterpenoid compound, has demonstrated a range of biological activities, including notable antimicrobial properties.[1] This has led to growing interest in its potential as a novel therapeutic agent against various pathogenic microorganisms. This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing of this compound, designed to assist researchers in the systematic evaluation of its efficacy against clinically relevant bacteria and fungi.

The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and comparability of results across different laboratories.[2][3] These methods will enable the determination of key antimicrobial parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antimicrobial Activity Profile of this compound

This compound has been reported to exhibit broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antiviral effects.[1] The proposed mechanism of action for its antimicrobial effects is linked to its ability to disrupt microbial cell membranes, leading to a loss of cellular integrity and function, ultimately inhibiting growth.[4]

Data Presentation

The following tables are templates for summarizing the quantitative data from antimicrobial susceptibility testing of this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data]
Streptococcus pyogenesGram-positive[Insert Data]
Enterococcus faecalisGram-positive[Insert Data]
Escherichia coliGram-negative[Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data]
Klebsiella pneumoniaeGram-negative[Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

Bacterial StrainGram StainMBC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data]
Streptococcus pyogenesGram-positive[Insert Data]
Enterococcus faecalisGram-positive[Insert Data]
Escherichia coliGram-negative[Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data]
Klebsiella pneumoniaeGram-negative[Insert Data]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicans[Insert Data]
Aspergillus fumigatus[Insert Data]
Cryptococcus neoformans[Insert Data]

Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains

Fungal StrainMFC (µg/mL)
Candida albicans[Insert Data]
Aspergillus fumigatus[Insert Data]
Cryptococcus neoformans[Insert Data]

Experimental Protocols

The following are detailed protocols for conducting the in vitro antimicrobial susceptibility testing of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (pure powder)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the broth medium to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in the broth medium.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[6]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[6]

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to this compound.

Materials:

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate to create a bacterial lawn.[7][8]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.[8] A blank disk (with solvent only) should be used as a negative control.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[7] The size of the zone of inhibition indicates the susceptibility of the microorganism to the compound.[9]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of this compound required to kill the microorganism.

Procedure:

  • Following MIC Determination: After determining the MIC from the broth microdilution assay, take a small aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate that does not contain any this compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_confirmation Confirmation of Cidal Activity cluster_results Data Analysis prep_ia Prepare Imbricatolic Acid Stock mic_assay Broth Microdilution (Determine MIC) prep_ia->mic_assay disk_assay Disk Diffusion (Qualitative Assessment) prep_ia->disk_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay mbc_assay Subculture from MIC wells (Determine MBC/MFC) mic_assay->mbc_assay From wells with no visible growth analyze_data Analyze and Tabulate MIC, MBC/MFC, and Zone of Inhibition Data disk_assay->analyze_data mbc_assay->analyze_data

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing of this compound.

mechanism_of_action cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption cytoplasm Cytoplasm ia This compound ia->membrane Interacts with leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Inhibition of Growth & Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on microbial cells.

References

Application Notes & Protocols: Cell-Based Assays for Imbricatolic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell-based assays. The methodologies outlined herein are foundational for determining the anti-cancer potential of this and other novel compounds. While direct cytotoxic data for this compound is limited in publicly available literature, this document will utilize data from a closely related natural compound, Pomolic Acid, to illustrate data presentation and interpretation. Pomolic acid has been shown to inhibit the proliferation of A549 human lung carcinoma cells and induce apoptosis.

Key Applications

  • Screening for cytotoxic effects of this compound against various cancer cell lines.

  • Determining the half-maximal inhibitory concentration (IC50) to quantify compound potency.

  • Investigating the mechanism of cell death, including the induction of apoptosis.

  • Evaluating the impact on key signaling pathways involved in cell survival and death.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Pomolic Acid, a structurally related compound to this compound, against the A549 human lung carcinoma cell line. This data is presented as an example for how to structure results obtained for this compound.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Pomolic AcidA549 (Human Lung Carcinoma)MTT Assay4810[1]
Doxorubicin (Control)A549 (Human Lung Carcinoma)MTT Assay48~0.5(Typical)

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A549 (or other suitable cancer cell line)

  • This compound (dissolved in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with for a new compound might be 0.1, 1, 10, 50, and 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol is for detecting changes in the expression levels of key apoptosis-regulating proteins.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax suggests the induction of the intrinsic apoptosis pathway.

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the determined IC50 concentration for 24-48 hours.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspases Caspase Cascade imbricatolic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) imbricatolic_acid->bcl2 Down-regulation bax Bax (Pro-apoptotic) imbricatolic_acid->bax Up-regulation mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed intrinsic apoptosis signaling pathway for this compound.

References

Unveiling the Anti-inflammatory Potential of Imbricatolic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, the natural compound Imbricatolic Acid has emerged as a promising candidate. To facilitate further research and drug development in this area, comprehensive application notes and detailed protocols are now available, providing scientists with the necessary tools to assess its anti-inflammatory activity. These resources offer a deep dive into the compound's mechanism of action, focusing on its multi-targeting effects on key inflammatory pathways.

This compound, a naturally occurring depside, has demonstrated significant inhibitory effects on crucial mediators of the inflammatory response. This document provides a summary of its activity, detailed experimental procedures for key assays, and visual representations of the signaling pathways involved.

Quantitative Assessment of Anti-inflammatory Activity

This compound exhibits a multi-targeted anti-inflammatory profile by inhibiting key enzymes and transcription factors involved in the inflammatory cascade. Its efficacy has been quantified through various in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

Target Enzyme/PathwayAssay TypeIC50 Value (µM)
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free enzyme assay1.9
5-Lipoxygenase (5-LO)Cell-based assay5.3
5-Lipoxygenase (5-LO)Purified enzyme assay3.5
TNF-α-induced NF-κB activationLuciferase reporter gene assay2.0

Data sourced from a study on Imbricaric Acid, a closely related and structurally similar compound, often used interchangeably in initial research screenings.[1][2]

Key Experimental Protocols

To ensure the reproducibility and accuracy of research findings, the following detailed protocols for assessing the anti-inflammatory activity of this compound are provided.

Protocol 1: Determination of mPGES-1 Inhibitory Activity

Objective: To evaluate the in vitro inhibitory effect of this compound on microsomal prostaglandin E2 synthase-1 (mPGES-1).

Materials:

  • Human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • This compound

  • Reference inhibitor (e.g., MK-886)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, GSH, and various concentrations of this compound or the reference inhibitor.

  • Add the human mPGES-1 enzyme to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubate the plate for 60 seconds at room temperature.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the concentration of the product, PGE2, using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Assessment of 5-Lipoxygenase (5-LO) Inhibition

Objective: To determine the inhibitory activity of this compound on 5-lipoxygenase (5-LO) in both cell-based and cell-free systems.

A. Cell-Based Assay:

Materials:

  • Leukocyte cell line (e.g., polymorphonuclear leukocytes - PMNLs)

  • Arachidonic acid

  • Calcium ionophore (e.g., A23187)

  • This compound

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., PBS with calcium and magnesium)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Isolate and prepare PMNLs.

  • Pre-incubate the PMNLs with various concentrations of this compound or the reference inhibitor for 15 minutes at 37°C.

  • Stimulate the cells with arachidonic acid and calcium ionophore A23187 to induce 5-LO product formation.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a suitable solvent and an internal standard.

  • Extract the leukotrienes and analyze the formation of 5-LO products (e.g., LTB4 and 5-HETE) by HPLC.

  • Calculate the percentage of inhibition and determine the IC50 value.

B. Purified Enzyme Assay:

Materials:

  • Purified human 5-lipoxygenase enzyme

  • Arachidonic acid

  • This compound

  • Reference inhibitor

  • Assay buffer

  • Spectrophotometer

Procedure:

  • In a suitable reaction vessel, combine the assay buffer, purified 5-LO enzyme, and various concentrations of this compound or the reference inhibitor.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Calculate the initial reaction rates and the percentage of inhibition.

  • Determine the IC50 value.

Protocol 3: NF-κB Luciferase Reporter Gene Assay

Objective: To investigate the effect of this compound on the TNF-α-induced activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-dependent luciferase reporter construct

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Reference inhibitor (e.g., BAY 11-7082)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter gene or a cell viability assay).

  • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.[1]

Visualizing the Mechanism of Action

To provide a clearer understanding of the molecular pathways affected by this compound, the following diagrams illustrate the key signaling cascades and the experimental workflow.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis mPGES1 mPGES-1 Assay Inhibition Calculate % Inhibition mPGES1->Inhibition LO5_cell 5-LO Cell-Based Assay LO5_cell->Inhibition LO5_enzyme 5-LO Enzyme Assay LO5_enzyme->Inhibition NFkB NF-κB Reporter Assay NFkB->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Imbricatolic_Acid This compound Imbricatolic_Acid->mPGES1 Imbricatolic_Acid->LO5_cell Imbricatolic_Acid->LO5_enzyme Imbricatolic_Acid->NFkB

Experimental Workflow for Assessing this compound's Activity.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB_active NF-κB (p50/p65) (Active) IκBα->NFkB_active degrades, releasing NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocates to AA Arachidonic Acid LO5 5-LO AA->LO5 substrate Leukotrienes Leukotrienes LO5->Leukotrienes produces PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 substrate PGE2 PGE2 mPGES1->PGE2 produces DNA DNA NFkB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Imbricatolic_Acid This compound Imbricatolic_Acid->LO5 inhibits Imbricatolic_Acid->mPGES1 inhibits Imbricatolic_Acid->NFkB_nucleus inhibits activation TNFα TNF-α TNFα->TNFR

This compound's Inhibition of Inflammatory Pathways.

These detailed notes and protocols are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, accelerating the investigation of this compound as a potential anti-inflammatory therapeutic. By providing a standardized framework for its evaluation, the scientific community can more effectively build upon existing knowledge and explore the full therapeutic potential of this promising natural compound.

References

Imbricatolic Acid: A Promising Scaffold for Drug Design in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imbricatolic acid, a naturally occurring diterpene acid primarily isolated from lichens such as Cetrelia monachorum and the resin of various coniferous species, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its unique chemical structure, featuring a labdane diterpene core with both a carboxylic acid and a hydroxyl group, provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides a comprehensive overview of this compound's biological activities, detailed protocols for relevant assays, and a guide to its use as a foundational structure in drug design, particularly for anti-inflammatory and potential anti-cancer applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental for drug design. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃--INVALID-LINK--
Molecular Weight 322.5 g/mol --INVALID-LINK--
XLogP3-AA (Lipophilicity) 4.9--INVALID-LINK--
pKa (predicted) 4.68 ± 0.60--INVALID-LINK--
Melting Point 102-105°C--INVALID-LINK--
Boiling Point (predicted) 446.7 ± 38.0°C--INVALID-LINK--
Density (predicted) 1.04 ± 0.1 g/cm³--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--

Biological Activity

This compound has demonstrated significant inhibitory activity against key targets in inflammatory pathways.

TargetAssay TypeIC₅₀ (µM)Source
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Cell-free1.9--INVALID-LINK--
5-Lipoxygenase (5-LO) Cell-based5.3--INVALID-LINK--
5-Lipoxygenase (5-LO) Purified enzyme3.5--INVALID-LINK--
NF-κB Activation (TNF-α induced) Luciferase reporter2.0--INVALID-LINK--

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating the arachidonic acid cascade and the NF-κB signaling pathway. These pathways are critical in the pathogenesis of numerous inflammatory diseases and cancer.

Imbricatolic_Acid_Signaling_Pathways Potential Mechanisms of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 PGH₂ COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ (Pro-inflammatory) mPGES1->PGE2 Leukotrienes Leukotrienes (Pro-inflammatory) Five_LOX->Leukotrienes TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Imbricatolic_Acid This compound Imbricatolic_Acid->mPGES1 Imbricatolic_Acid->Five_LOX Imbricatolic_Acid->IKK Potential Inhibition

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

Extraction and Isolation of this compound

G start Start: Lichen Material (e.g., Cetrelia monachorum) extraction Methanolic Extraction start->extraction filtration Filtration & Concentration extraction->filtration chromatography Column Chromatography (Silica Gel) filtration->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification end End: Pure this compound purification->end

Caption: Workflow for this compound Extraction.

Protocol:

  • Sample Preparation: Air-dry and grind the lichen material to a fine powder.

  • Extraction: Macerate the powdered lichen in methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the metabolites.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

  • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent.

  • Purification: Pool the fractions containing the compound of interest and subject them to further purification using techniques such as preparative HPLC to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of this compound Derivatives

The carboxylic acid and hydroxyl moieties of this compound are amenable to a variety of chemical modifications. Below are general protocols for the synthesis of amide and ester derivatives.

1. Synthesis of Amide Derivatives at the C-19 Carboxylic Acid:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Amide Formation:

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the amide derivative using column chromatography.

2. Synthesis of Ester Derivatives at the C-15 Hydroxyl Group:

  • Esterification:

    • Dissolve this compound in an anhydrous solvent like DCM.

    • Add the desired carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid, base, and brine.

    • Dry the organic layer and purify the ester derivative by column chromatography.

G cluster_0 Amide Synthesis (C-19) cluster_1 Ester Synthesis (C-15) start This compound activation Carboxylic Acid Activation (EDC, NHS) start->activation esterification Esterification (Carboxylic Acid, DCC, DMAP) start->esterification amide_formation Reaction with Amine activation->amide_formation amide_product Amide Derivative amide_formation->amide_product ester_product Ester Derivative esterification->ester_product

Caption: Derivatization of this compound.

Biological Assays

1. 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric):

This protocol is adapted from commercially available kits.

  • Materials:

    • 5-LOX enzyme

    • 5-LOX substrate (Arachidonic Acid)

    • Fluorescent probe

    • Assay buffer

    • Positive control inhibitor (e.g., Zileuton)

    • 96-well black plate

  • Procedure:

    • Prepare a reaction mixture containing the 5-LOX enzyme and the fluorescent probe in the assay buffer.

    • Add the test compound (this compound or its derivatives) at various concentrations to the wells. Include wells for a vehicle control and a positive control.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the 5-LOX substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

    • Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

2. Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition Assay:

This is a cell-free assay using a microsomal fraction containing mPGES-1.

  • Materials:

    • Microsomal fraction from IL-1β-stimulated A549 cells (as a source of mPGES-1)

    • PGH₂ (substrate)

    • Glutathione (cofactor)

    • Assay buffer

    • PGE₂ EIA kit

  • Procedure:

    • Pre-incubate the microsomal fraction with the test compound at various concentrations in the presence of glutathione.

    • Initiate the enzymatic reaction by adding PGH₂.

    • Incubate for a short period (e.g., 1-2 minutes) at the appropriate temperature.

    • Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride).

    • Quantify the amount of PGE₂ produced using a commercial EIA kit.

    • Calculate the percentage of inhibition and the IC₅₀ value.

3. NF-κB Luciferase Reporter Assay:

This cell-based assay measures the transcriptional activity of NF-κB.

  • Materials:

    • A suitable cell line (e.g., HEK293T)

    • An NF-κB luciferase reporter plasmid

    • A control plasmid (e.g., Renilla luciferase) for normalization

    • Transfection reagent

    • TNF-α (or another NF-κB activator)

    • Luciferase assay reagent

  • Procedure:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a versatile and promising natural product scaffold for the development of new anti-inflammatory and potentially anti-cancer drugs. Its demonstrated activity against key targets in inflammation provides a strong rationale for its further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial to identify the key structural features required for potent and selective activity.

  • Exploration of Anti-cancer Activity: Given the well-established link between chronic inflammation and cancer, and the role of the NF-κB pathway in tumorigenesis, this compound and its derivatives should be screened against a panel of cancer cell lines to evaluate their cytotoxic and anti-proliferative effects.

  • Mechanism of Action Studies: Further research is needed to elucidate the precise molecular mechanisms by which this compound inhibits its targets. For example, in the NF-κB pathway, it is important to determine if it inhibits IKK, prevents p65 translocation, or affects other signaling components.

  • Pharmacokinetic Profiling: Lead compounds identified from SAR studies should be subjected to in vitro and in vivo pharmacokinetic profiling to assess their drug-like properties.

By leveraging the unique structural features of this compound and applying the principles of medicinal chemistry and pharmacological testing, it is possible to develop novel drug candidates with improved efficacy and safety profiles for the treatment of a range of human diseases.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale isolation of Imbricatolic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of this compound?

A1: The primary challenges include:

  • Low Yield: this compound concentration can vary significantly between lichen species and even within the same species depending on geographical location and season.

  • Co-extraction of Impurities: Solvents that extract this compound also extract other lichen acids (e.g., physodic acid, atranorin), polysaccharides, and lipids, complicating purification.

  • Degradation: this compound can be sensitive to high temperatures and certain pH conditions, which may lead to degradation during extraction and purification.[1]

  • Solvent Selection and Recovery: Identifying a solvent that provides high selectivity for this compound while also being suitable for large-scale industrial use (cost, safety, and recyclability) is a significant hurdle.

  • Purification Complexity: Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and expensive at a large scale.

Q2: Which lichen species are the best sources for this compound?

A2: While this compound can be found in various lichens, species of the genus Cetrelia are often cited as good sources. It is crucial to perform analytical studies on small batches of the collected lichen material to quantify the this compound content before proceeding to large-scale extraction.

Q3: What are the recommended extraction techniques for large-scale production?

A3: For large-scale extraction, maceration and accelerated solvent extraction (ASE) are common methods. Acetone is often a preferred solvent due to its selectivity for lichen acids.[1] The choice of technique will depend on the available equipment, processing time, and solvent consumption considerations.[1]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract

Symptoms:

  • The mass of the dried extract is significantly lower than expected based on literature values or preliminary small-scale experiments.

Possible Causes & Solutions:

CauseSolution
Incomplete Extraction - Increase Extraction Time: Extend the maceration period or the number of extraction cycles. - Improve Solvent Penetration: Ensure the lichen material is finely ground to increase the surface area for solvent contact.[2] - Optimize Solid-to-Liquid Ratio: A higher volume of solvent may be needed to ensure complete extraction. A ratio of 1:10 (w/v) is a common starting point.[2]
Degradation during Extraction - Control Temperature: Avoid high temperatures during extraction, especially if using methods like Soxhlet extraction. Temperatures should ideally be kept below 40°C.[1] - Use an Appropriate Solvent: Ensure the chosen solvent does not react with or degrade this compound.
Suboptimal Lichen Material - Verify Lichen Species: Incorrect identification of the lichen will lead to low or no yield of the target compound. - Check Material Quality: The concentration of secondary metabolites can be affected by the age of the lichen and environmental factors.
Problem 2: Low Purity of this compound after Initial Purification

Symptoms:

  • Analytical chromatography (e.g., HPLC, TLC) of the purified sample shows multiple prominent peaks in addition to the this compound peak.

  • The sample fails to crystallize or forms an amorphous solid.

Possible Causes & Solutions:

CauseSolution
Co-elution of Structurally Similar Lichen Acids - Optimize Chromatographic Conditions: If using column chromatography, try a shallower solvent gradient or a different stationary phase to improve resolution. - Utilize Acid-Base Extraction: Dissolve the crude extract in an alkaline aqueous solution (e.g., sodium bicarbonate). This compound, being a carboxylic acid, will dissolve. Neutral impurities can then be removed with an immiscible organic solvent. Acidifying the aqueous layer will precipitate the this compound.[3][4]
Presence of Polysaccharides - Precipitate Polysaccharides: Before solvent extraction, consider a pre-extraction with hot water to remove water-soluble polysaccharides. Alternatively, after obtaining the crude extract, dissolve it in a minimal amount of solvent and add a large volume of a non-polar solvent to precipitate the polysaccharides.
Residual Pigments and Lipids - Activated Carbon Treatment: Dissolve the crude extract in a suitable solvent and treat with activated carbon to adsorb pigments. - Liquid-Liquid Partitioning: Perform partitioning between immiscible solvents (e.g., hexane and methanol) to separate lipids from the more polar lichen acids.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Material Preparation: Air-dry the collected lichen thalli and grind them into a coarse powder (2-6 mm particle size).[2]

  • Maceration:

    • Place the ground lichen material in a large stainless-steel vessel.

    • Add acetone at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the acetone extract from the lichen biomass.

  • Re-extraction: Repeat the maceration process on the lichen biomass two more times with fresh acetone to ensure complete extraction.

  • Solvent Evaporation: Combine all acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Acid-Base Extraction and Crystallization
  • Dissolution: Dissolve the crude extract in diethyl ether.

  • Alkaline Wash: Transfer the ether solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution. The this compound will move to the aqueous phase as its sodium salt. Repeat this extraction three times.

  • Separation of Impurities: The ether phase, containing neutral and weakly acidic impurities, can be discarded.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with 2M hydrochloric acid until the pH is around 2. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove salts.

  • Crystallization: Dissolve the solid in a minimal amount of hot acetone and allow it to cool slowly to room temperature, then at 4°C to promote crystallization.[3]

  • Final Product: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale isolation of lichen acids, which can be used as a benchmark for the isolation of this compound.

ParameterTypical ValueUnitNotes
Yield of Crude Extract 2 - 10% of dry lichen weightHighly dependent on lichen species and extraction method.
This compound Content in Crude Extract 10 - 40% of crude extract weightVaries based on the selectivity of the extraction solvent.
Purity after Crystallization > 95%As determined by HPLC or qNMR.
Solvent Consumption (Acetone) 20 - 30L / kg of dry lichenFor a three-cycle maceration process.
Processing Time (Extraction) 72 - 96hoursFor a complete three-cycle maceration.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase lichen Ground Lichen Material maceration Maceration with Acetone lichen->maceration filtration Filtration maceration->filtration biomass Spent Biomass filtration->biomass Re-extract 2x extract Combined Acetone Extract filtration->extract evaporation Solvent Evaporation extract->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_extract->acid_base crystallization Crystallization acid_base->crystallization pure_ia Pure this compound crystallization->pure_ia

Caption: Workflow for large-scale isolation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Issue cause1 Similar Lichen Acids start->cause1 cause2 Polysaccharides start->cause2 cause3 Pigments/Lipids start->cause3 sol1 Optimize Chromatography cause1->sol1 sol2 Acid-Base Extraction cause1->sol2 sol3 Precipitation cause2->sol3 sol4 Activated Carbon / Partitioning cause3->sol4

References

Technical Support Center: Optimizing Imbricatolic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Imbricatolic Acid extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Solutions
Low Yield of Crude Extract 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound effectively. 2. Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material and dissolve the target compound. 3. Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for extraction. 4. Suboptimal Temperature: The extraction temperature may be too low to enhance solubility and diffusion.1. Solvent Optimization: Test a range of solvents with varying polarities. Methanol has been successfully used for this compound extraction.[1][2][3] Consider solvent mixtures (e.g., hexane:acetone) to fine-tune polarity. 2. Increase Extraction Time: Extend the duration of maceration or Soxhlet extraction. Monitor the extract color; a pale color may indicate that extraction is complete. 3. Proper Grinding: Grind the dried plant material to a fine powder to maximize the surface area for solvent penetration. 4. Temperature Adjustment: Gently heat the extraction mixture to improve solubility. Be cautious with flammable solvents and avoid temperatures that could degrade the compound.
Low Purity of this compound in Crude Extract 1. Co-extraction of Impurities: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Presence of Pigments and Fats: Non-polar compounds like chlorophyll and lipids are often co-extracted.1. Solvent System Refinement: Use a multi-step extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove fats and pigments before extracting with a more polar solvent for this compound. 2. Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid extraction to separate compounds based on their solubility in immiscible solvents. 3. Chromatographic Purification: Employ column chromatography (e.g., silica gel) to separate this compound from other components in the crude extract.[4]
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
Difficulty in Isolating Pure this compound Crystals 1. Presence of Inhibitory Impurities: Co-extracted compounds may interfere with the crystallization process. 2. Inappropriate Crystallization Solvent: The solvent system used for crystallization may not be optimal for forming well-defined crystals.1. Further Purification: Subject the extract to additional chromatographic steps to remove impurities. 2. Solvent Screening for Crystallization: Experiment with different solvent systems (e.g., methanol/water, ethyl acetate/hexane) to find the ideal conditions for crystallization. Slow evaporation of the solvent can often yield better crystals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Based on published literature, methanol has been effectively used to extract this compound from Juniperus communis berries.[1][2][3] However, the optimal solvent can vary depending on the specific plant material and desired purity. It is advisable to start with methanol and then explore other solvents or solvent mixtures to optimize the yield.

Q2: What type of extraction method is most suitable for this compound?

A2: Both maceration and Soxhlet extraction are common methods for extracting diterpenoids like this compound. Maceration involves soaking the plant material in a solvent at room temperature, while Soxhlet extraction uses a continuous reflux of fresh, hot solvent, which can be more efficient but may not be suitable for heat-sensitive compounds. The choice of method depends on the available equipment and the stability of this compound at elevated temperatures.

Q3: How can I monitor the progress of the extraction?

A3: A simple way to monitor the extraction is to observe the color of the solvent. As the extraction proceeds, the solvent will become colored. When the solvent running through the plant material becomes pale, it generally indicates that most of the extractable compounds have been removed. For a more quantitative approach, you can take small aliquots of the solvent at different time points and analyze them using Thin Layer Chromatography (TLC) to see if this compound is still being extracted.

Q4: What are the key steps for purifying the crude extract?

A4: A common purification workflow involves:

  • Solvent Partitioning: The crude extract is dissolved in a solvent mixture (e.g., methanol/water) and then partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This separates compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound is then subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents is used to elute the compounds, and fractions are collected.

  • Crystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system to obtain pure crystals.

Q5: How can I confirm the presence and purity of this compound in my fractions?

A5: Thin Layer Chromatography (TLC) is a quick and effective method to check for the presence of this compound in different fractions and to assess its purity. By spotting your extract alongside a known standard of this compound (if available) and developing the plate in an appropriate solvent system, you can compare the retention factor (Rf) values. For structural confirmation and definitive purity analysis, more advanced techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., Juniperus berries) and grind it into a fine powder using a blender or a mill.

  • Extraction: Place the powdered plant material in a large flask and add a suitable solvent (e.g., methanol) in a 1:10 solid-to-solvent ratio (w/v).

  • Incubation: Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

  • Re-extraction: Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions using TLC to identify those containing this compound.

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Juniperus berries) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder maceration Maceration with Methanol powder->maceration filtration Filtration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom pure_fractions Pure this compound Fractions column_chrom->pure_fractions crystallization Crystallization pure_fractions->crystallization pure_acid Pure this compound crystallization->pure_acid Troubleshooting_Logic start Start Extraction low_yield Issue: Low Yield? start->low_yield check_solvent Optimize Solvent System low_yield->check_solvent Yes low_purity Issue: Low Purity? low_yield->low_purity No increase_time Increase Extraction Time check_solvent->increase_time grind_finer Grind Plant Material Finer increase_time->grind_finer grind_finer->low_purity solvent_partition Perform Solvent Partitioning low_purity->solvent_partition Yes emulsion Issue: Emulsion Formation? low_purity->emulsion No chromatography Use Column Chromatography solvent_partition->chromatography chromatography->emulsion add_brine Add Brine (Salting Out) emulsion->add_brine Yes success Successful Extraction emulsion->success No gentle_mixing Use Gentle Inversion add_brine->gentle_mixing gentle_mixing->success

References

Technical Support Center: Purification of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the isolation and purification of Imbricatolic Acid.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing specific solutions and preventative measures.

Question 1: Why is the overall yield of this compound from my plant extract unexpectedly low?

Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:

  • Incomplete Extraction: The initial solvent extraction may not be efficient. Plant materials, especially resins, can be dense and require thorough homogenization to ensure the solvent penetrates the tissue and dissolves the target compound.

    • Solution: Ensure the plant material is finely ground before extraction. Techniques like percolation or Soxhlet extraction can improve efficiency and yield over simple maceration, although care must be taken with heat-sensitive compounds.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound is a diterpenoid carboxylic acid, suggesting moderate polarity.

    • Solution: Dichloromethane and methanol have been successfully used for extraction. If yields are low, consider sequential extractions with solvents of increasing polarity to ensure all of the compound is recovered from the plant matrix.

  • Loss During Liquid-Liquid Partitioning: When performing acid-base extractions to separate carboxylic acids from neutral compounds, emulsions can form, or the pH may not be optimal, leading to loss of product in the wrong phase.

    • Solution: Ensure the pH of the aqueous phase is at least two to three units above the pKa of this compound (predicted pKa is ~4.68) when extracting into an aqueous base. Conversely, the pH should be at least two to three units below the pKa when acidifying to recover the acid into an organic solvent.

  • Inefficient Column Chromatography: Significant loss can occur during column chromatography due to irreversible adsorption onto the stationary phase or improper fraction collection.

    • Solution: Monitor the column loading carefully; overloading can lead to poor separation and loss of product. Use Thin-Layer Chromatography (TLC) to analyze fractions thoroughly to avoid discarding those containing the product.

Question 2: My purified this compound shows persistent impurities in TLC and NMR analysis. How can I remove them?

Answer: Persistent impurities are common in natural product isolation and are often structurally similar to the target compound.

  • Co-eluting Diterpenes: this compound is often found alongside other labdane-type diterpenes such as 15-hydroxyimbricatolal and 15-acetoxy derivatives, which have similar polarities.

    • Solution 1: Optimize Chromatography:

      • Gradient Elution: Employ a shallow and slow gradient of hexane-ethyl acetate on a silica gel column. This increases the resolution between compounds with close Rf values.

      • Alternative Stationary Phases: If silica gel is insufficient, consider using a different stationary phase like alumina or reversed-phase C18 silica.

    • Solution 2: Recrystallization: This is a powerful technique for removing minor impurities. A hexane-ethyl acetate mixture has been reported to be effective for crystallizing this compound. Experiment with different solvent ratios and cooling rates to optimize crystal formation and purity.

    • Solution 3: Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.

  • Fatty Acids and Resinous Materials: Crude extracts are often contaminated with fats and other resinous materials that can be difficult to remove.

    • Solution: An initial acid-base extraction can effectively remove neutral lipids and other non-acidic compounds. Dissolving the extract in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate) will pull the acidic this compound into the aqueous layer, leaving many impurities behind. The aqueous layer can then be acidified and re-extracted to recover the purified acid.

Question 3: How can I effectively monitor the purification process using Thin-Layer Chromatography (TLC)?

Answer: TLC is an essential tool for tracking the presence and separation of this compound.

  • Choosing the Right Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted to achieve an Rf value for this compound of around 0.3-0.5, which typically provides good separation.

  • Visualization of Spots: Since this compound is not colored, a visualization method is required.

    • Non-Destructive Method: Use a TLC plate with a fluorescent indicator (F254). Compounds that absorb UV light will appear as dark spots against a green fluorescent background under short-wave UV (254 nm). This allows you to see the spots without altering the compounds.

    • Destructive Methods: For more sensitive or specific visualization, various chemical stains can be used after running the TLC. The plate is sprayed with or dipped into the reagent and then heated.

      • P-Anisaldehyde Stain: This is a general-purpose stain for natural products, especially terpenes, which often yields a range of colors.

      • Sulfuric Acid Stain: Spraying with 50% sulfuric acid and heating will char organic compounds, making them visible as dark spots.

      • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary yellow-brown spots.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for colorless crystals of this compound is in the range of 102–105°C. A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q2: What are the best solvent systems for recrystallizing this compound?

A2: A mixture of hexane and ethyl acetate is a commonly cited and effective solvent system for the recrystallization of this compound. The general procedure involves dissolving the crude solid in a minimal amount of the more soluble solvent (ethyl acetate) at an elevated temperature and then slowly adding the less soluble solvent (hexane) until turbidity appears. Slow cooling should then promote the formation of pure crystals.

Q3: Can I use techniques other than standard column chromatography for purification?

A3: Yes, several other techniques can be employed, especially if standard methods fail to achieve the desired purity.

  • Flash Chromatography: This is a modification of column chromatography that uses pressure to speed up the separation, reducing time and solvent consumption.

  • Preparative HPLC: As mentioned in the troubleshooting section, this technique offers the highest resolution for separating closely related compounds.

  • Macroporous Resins: These can be used for the initial cleanup of crude extracts to enrich the diterpene fraction before final purification by chromatography.

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Melting Point: The measured melting point should be sharp and within the literature range of 102–105°C.

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation. The obtained spectra should match reported data.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₂₀H₃₄O₃, MW: 322.48 g/mol ).

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePurity Achieved (Typical)Yield (Typical)SpeedCostKey Application
Recrystallization 90-98%Moderate to HighModerateLowFinal purification step; removal of minor impurities.
Silica Gel Column Chromatography 85-95%HighSlowModeratePrimary purification from crude extract; separation of major components.
Flash Chromatography 85-95%HighFastModerateFaster alternative to traditional column chromatography.
Preparative HPLC >99%Low to ModerateSlowHighHigh-purity isolation for analytical standards or final polishing.
Acid-Base Extraction N/A (Enrichment)HighFastLowInitial cleanup to separate acidic compounds from neutral/basic impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Preparation of the Column: Select a glass column appropriate for the amount of extract. Pack the column with silica gel (60-120 mesh) as a slurry in hexane.

  • Sample Loading: Dissolve the crude extract (e.g., from Araucaria araucana resin) in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A suggested gradient could be:

    • Hexane:Ethyl Acetate (98:2)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (80:20)

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC using a hexane:ethyl acetate (e.g., 8:2) mobile phase and a suitable visualization method (e.g., p-anisaldehyde stain).

  • Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Use a binary solvent system of ethyl acetate and hexane.

  • Dissolution: Place the semi-purified this compound solid in a flask. Add a minimal volume of warm ethyl acetate to completely dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy. If too much hexane is added, add a small amount of ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in a refrigerator (4°C).

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. The final product should be colorless crystals.

Visualizations

experimental_workflow start Crude Plant Extract (e.g., Araucaria Resin) extraction Solvent Extraction (Dichloromethane) start->extraction acid_base Acid-Base Wash (Optional Cleanup) extraction->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom Crude Acidic Fraction tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis Collect Fractions pooling Pool Pure Fractions tlc_analysis->pooling Identify Pure Fractions recrystallization Recrystallization (Hexane/Ethyl Acetate) pooling->recrystallization Concentrated Product final_product Pure Imbricatolic Acid Crystals recrystallization->final_product

Caption: Workflow for the purification of this compound.

Technical Support Center: Overcoming Solubility Challenges of Imbricatolic Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Imbricatolic Acid in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring depside, a type of polyphenolic compound, often isolated from lichens. Like many hydrophobic natural products, it has limited solubility in aqueous solutions, which are the basis for most in vitro biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies.[1] It can dissolve a wide range of polar and nonpolar compounds and is miscible with most cell culture media.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with 0.1% being the preferred concentration. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Use a co-solvent: In some cases, a mixture of solvents can improve solubility. However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.

  • Gentle warming: Briefly warming the solution to 37°C may help dissolve small precipitates. However, the thermal stability of this compound should be considered.

  • Sonication: Brief sonication can also help to redissolve precipitated compound.

  • Prepare fresh dilutions: Avoid storing dilute aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock for each experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling of this compound in in vitro experiments.

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use a vortex mixer or sonicator to aid dissolution. Gentle warming to 37°C can also be attempted.
Stock solution in DMSO appears cloudy or has visible particles. The concentration is above the solubility limit.Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles. This will result in a saturated solution of unknown concentration, so quantification would be necessary. Alternatively, prepare a new, more dilute stock solution.
Compound precipitates immediately upon addition to cell culture medium. The final concentration exceeds the aqueous solubility of this compound.Lower the final concentration of this compound. Ensure rapid and thorough mixing when adding the stock solution to the medium. Adding the stock solution to the medium while vortexing can help.
Precipitation is observed in the incubator after a few hours. The compound is not stable in the culture medium at 37°C over time.Reduce the incubation time if experimentally feasible. Consider using a lower concentration of the compound.
Inconsistent results between experiments. Inaccurate concentration due to precipitation or degradation.Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Protect the stock solution from light and store it at -20°C or -80°C.

Quantitative Data: Solubility of a Structurally Similar Depside

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)10[2][3]
Dimethylformamide (DMF)10[2]
Ethanol≤ 0.5[2][3]
WaterPoorly soluble[4]

Disclaimer: This data is for Evernic Acid and should be used as a guideline. The actual solubility of this compound may vary.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 322.48 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.2248 mg of this compound in 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Prepare the working solution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing and to minimize the risk of precipitation.

  • Use immediately: Use the freshly prepared working solution for your experiment without delay.

Signaling Pathways and Experimental Workflows

This compound, as an anti-inflammatory depside, is likely to modulate key signaling pathways involved in inflammation. Below are diagrams of the NF-κB, Nrf2, and STAT3 pathways, which are common targets for such compounds.

NF_kB_Signaling cluster_nucleus Nucleus TNF-R TNF-R IKK IKK TNF-R->IKK Activates IkB IkB IKK->IkB Phosphorylates Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes IkB->NF-kB Releases This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway and potential inhibition by this compound.

Nrf2_Signaling cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Antioxidant Genes Antioxidant Genes This compound This compound This compound->Keap1 May activate by modifying STAT3_Signaling cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates JAK->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocates to Target Genes Target Genes This compound This compound This compound->JAK Inhibits experimental_workflow start Start dissolve Dissolve this compound in DMSO (10 mM Stock) start->dissolve prepare_working Prepare Working Solutions in Cell Culture Medium dissolve->prepare_working treat_cells Treat Cells with Working Solutions prepare_working->treat_cells assay Perform In Vitro Assay (e.g., cytotoxicity, anti-inflammatory) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end

References

Stability of Imbricatolic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available studies specifically detailing the stability of imbricatolic acid in various solvents are limited. This guide provides general technical support based on the chemical properties of this compound and established principles of forced degradation studies for pharmaceutical compounds. The information herein is intended to assist researchers in designing and troubleshooting their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

This compound is a diterpenoid containing a carboxylic acid group and a primary hydroxyl group.[1] These functional groups are generally susceptible to degradation under certain conditions. The presence of a double bond also introduces a potential site for oxidative degradation. The predicted pKa of the carboxylic acid is 4.68±0.60, indicating it will be ionized at neutral or basic pH.[1]

Q2: In which common laboratory solvents is this compound likely to be soluble?

While specific solubility data is not widely published, its isolation has been reported using solvents such as methanol, dichloromethane, and mixtures of hexane and ethyl acetate.[2] This suggests good solubility in a range of polar and non-polar organic solvents. Its lipophilic nature (predicted XLogP3-AA of 4.9) supports this.[1] For stability studies, it is crucial to select a solvent in which this compound is sufficiently soluble and that does not interfere with the analytical method.

Q3: What are the expected degradation pathways for this compound?

Based on its functional groups, potential degradation pathways include:

  • Hydrolysis: The ester linkage, if any is formed (e.g., during formulation with other excipients), could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The double bond and potentially the hydroxyl group could be susceptible to oxidation.

  • Thermolysis: Degradation at elevated temperatures.

  • Photolysis: Degradation upon exposure to light.

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential.[3][4] The method must be validated to ensure it can separate the intact this compound from its degradation products, process impurities, and any other components in the sample matrix.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[6] Note that for thermal stress, the temperature should remain below the melting point of the compound (102-105°C for this compound).
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products.[3]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition (pH, organic modifier), column chemistry, and temperature.
Mass imbalance in the analytical results. Co-elution of degradants, non-UV active degradants, or volatile degradants.Use a photodiode array (PDA) detector to check for peak purity.[3] Employ a mass spectrometer (MS) to detect non-UV active or co-eluting compounds. Ensure proper sample handling to prevent loss of volatile components.
Precipitation of this compound during the study. Poor solubility in the stress medium.A co-solvent may be necessary to maintain solubility, especially in aqueous acidic or basic solutions. The chosen co-solvent should be inert and not interfere with the analysis.

Data Presentation

The following table presents a hypothetical summary of forced degradation results for this compound. This is for illustrative purposes only.

Stress Condition Solvent Duration Temperature % Assay of this compound % Total Degradation Major Degradants (Hypothetical)
0.1 M HClMethanol/Water (1:1)24 h60°C89.510.5DP-1, DP-2
0.1 M NaOHMethanol/Water (1:1)8 h60°C85.214.8DP-3
3% H₂O₂Acetonitrile/Water (1:1)24 h25°C92.17.9DP-4, DP-5
ThermalSolid State48 h80°C98.61.4-
PhotolyticMethanol24 h25°C95.34.7DP-6

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general approach for conducting forced degradation studies.[7] Researchers should adapt the conditions based on the specific goals of their study and the analytical method used.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw and neutralize samples with 0.1 M HCl at various time points.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • For solution-state studies, reflux the stock solution at an elevated temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., UV and visible light) in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • Analyze the exposed and control samples at a defined time point.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Imbricatolic Acid Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/ Quench Reaction sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Mass Balance, Peak Purity) hplc->data

Caption: A generalized workflow for conducting forced degradation studies.

References

Technical Support Center: Imbricatolic Acid Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imbricatolic Acid. The information is presented in a question-and-answer format to directly address common issues encountered during bioactivity assays.

Frequently Asked Questions (FAQs) - Troubleshooting Low Bioactivity

Q1: We are observing lower than expected cytotoxicity (high IC50 values) in our cancer cell line assays with this compound. What are the potential causes and solutions?

A1: Low cytotoxicity of this compound can stem from several factors, ranging from compound handling to the specifics of the assay protocol. Here’s a breakdown of potential issues and corresponding troubleshooting steps:

  • Compound Solubility and Stability:

    • Issue: this compound, a diterpenoid, may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. It can also degrade over time in solution.

    • Troubleshooting:

      • Solvent Choice: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before preparing final dilutions in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

      • Stock Solution Preparation: Prepare fresh stock solutions for each experiment to minimize degradation. If storing, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.

      • Visual Inspection: Before adding to cells, visually inspect the diluted this compound solutions for any signs of precipitation. If precipitation is observed, consider adjusting the solvent concentration or using a gentle warming step (if the compound's stability allows).

  • Cell-Specific Factors:

    • Issue: The sensitivity of cancer cell lines to a particular compound can vary significantly. The cell line you are using may be inherently resistant to this compound's cytotoxic effects.

    • Troubleshooting:

      • Cell Line Selection: If possible, test this compound on a panel of different cancer cell lines to identify more sensitive models.

      • Cell Health and Density: Ensure that the cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Overly confluent or stressed cells can exhibit altered drug sensitivity.

  • Assay Protocol Optimization:

    • Issue: The incubation time or the concentration range of this compound may not be optimal for observing a cytotoxic effect.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.

      • Concentration Range: Broaden the concentration range of this compound tested. It's possible that the effective concentrations are higher than initially anticipated.

Q2: Our anti-inflammatory assays are showing weak or no inhibition of nitric oxide (NO) production by this compound in LPS-stimulated macrophages. What should we check?

A2: Similar to cytotoxicity assays, several factors can contribute to low bioactivity in anti-inflammatory screens. Here are key areas to investigate:

  • Compound Integrity and Delivery:

    • Issue: As with cytotoxicity assays, the solubility and stability of this compound are critical. If the compound is not effectively reaching its intracellular targets, its inhibitory activity will be diminished.

    • Troubleshooting: Refer to the solubility and stability troubleshooting steps outlined in A1 .

  • Cell Stimulation and Health:

    • Issue: Inadequate stimulation of macrophages with Lipopolysaccharide (LPS) will result in low basal NO production, making it difficult to measure a significant inhibitory effect. Conversely, excessive LPS stimulation can lead to cell death, confounding the results.

    • Troubleshooting:

      • LPS Titration: Determine the optimal concentration of LPS that induces a robust but sub-lethal level of NO production in your specific macrophage cell line (e.g., RAW 264.7).

      • Cell Viability Control: Always include a cell viability control (e.g., using MTT or LDH assay) in parallel with your Griess assay. This ensures that any reduction in NO is not simply due to this compound-induced cell death.

  • Griess Assay Performance:

    • Issue: The Griess assay, used to measure nitrite (a stable product of NO), can be sensitive to various factors.

    • Troubleshooting:

      • Fresh Reagents: Use freshly prepared Griess reagents for optimal performance.

      • Standard Curve: Prepare a fresh sodium nitrite standard curve for each experiment to ensure accurate quantification.

      • Interference: Be aware of potential interference from components in your culture medium or the this compound solution itself. Phenol red in some media can interfere with colorimetric readings.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound derivatives against various cancer cell lines. Note that IC50 values can vary between studies due to different experimental conditions.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compound Derivative 1Breast Cancer (HTB-26)Crystal VioletNot Specified10 - 50
This compound Derivative 1Pancreatic Cancer (PC-3)Crystal VioletNot Specified10 - 50
This compound Derivative 1Hepatocellular Carcinoma (HepG2)Crystal VioletNot Specified10 - 50
This compound Derivative 2Colon Cancer (HCT116)Crystal VioletNot Specified0.34

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide Inhibition Assay using Griess Reagent

This protocol is a general guideline for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed macrophage cells into a 96-well plate at an optimal density in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in culture medium.

    • Add the this compound dilutions to the wells and incubate for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration that induces robust NO production.

    • Include control wells: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Incubation:

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Visualizations

Signaling Pathway: this compound and the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS for NO production) DNA->Proinflammatory_Genes Transcription Imbricatolic_Acid This compound Imbricatolic_Acid->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow: Troubleshooting Low Cytotoxicity

Troubleshooting_Workflow Start Low Cytotoxicity Observed Check_Solubility Check Compound Solubility - Visual inspection for precipitation - Prepare fresh stock solutions Start->Check_Solubility Check_Cells Assess Cell Health & Density - Ensure logarithmic growth - Check for contamination Start->Check_Cells Review_Protocol Review Assay Protocol - Check reagent concentrations - Verify instrument settings Start->Review_Protocol Optimize_Concentration Optimize Compound Concentration - Broaden concentration range Check_Solubility->Optimize_Concentration Optimize_Time Optimize Incubation Time - Perform time-course experiment (24, 48, 72h) Optimize_Concentration->Optimize_Time Outcome_Improved Bioactivity Improved Optimize_Time->Outcome_Improved Consider_Resistance Consider Intrinsic Resistance - Test on a panel of cell lines Check_Cells->Consider_Resistance Outcome_Unchanged Bioactivity Unchanged Consider_Resistance->Outcome_Unchanged Review_Protocol->Outcome_Unchanged Outcome_Unchanged->Start Re-evaluate

Caption: A logical workflow for troubleshooting low cytotoxicity in this compound assays.

Minimizing degradation of Imbricatolic Acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Imbricatolic Acid during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring labdane diterpenoid.[1] Its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering impurities.

Q2: What are the main factors that can cause degradation of this compound?

A2: Based on the general behavior of terpenes and diterpenoids, the primary factors contributing to the degradation of this compound are expected to be exposure to heat, light (UV radiation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis).

Q3: How can I visually detect if my this compound sample has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., from a crystalline solid to a gummy or oily substance), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming purity.

Q4: What is the recommended way to store this compound?

A4: To minimize degradation, this compound should be stored as a dry solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

Q5: Is it advisable to store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If solution storage is necessary, use a high-purity, anhydrous aprotic solvent, store at -80°C, and use promptly.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound stock solution. Analyze the purity of the stock solution using HPLC-UV or LC-MS.Prepare fresh stock solutions from solid material for each experiment. If storing solutions is unavoidable, aliquot into single-use vials and store at -80°C under inert gas.
Contamination of the sample. Review handling procedures.Use sterile techniques and high-purity solvents and reagents.
Precipitation of this compound in assay media. Check the solubility of this compound in the final assay buffer.Use a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay, and ensure complete dissolution before adding to the assay.
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Cause Troubleshooting Step Recommended Action
On-column degradation. Vary HPLC parameters such as column temperature and mobile phase pH.Use a lower column temperature and a mobile phase with a neutral or slightly acidic pH.
Degradation during sample preparation. Minimize the time between sample preparation and analysis. Keep samples cool.Prepare samples immediately before analysis. Use an autosampler with temperature control if available.
Presence of degradation products from storage. Compare the chromatogram of the suspect sample with a freshly prepared standard.If new peaks are present, the sample has likely degraded. Discard the old sample and use a fresh one.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Solid Storage (Long-term):

    • Weigh the desired amount of this compound into an amber glass vial.

    • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds.

    • Tightly seal the vial with a Teflon-lined cap.

    • Wrap the cap with parafilm to ensure an airtight seal.

    • Label the vial clearly with the compound name, date, and concentration (if applicable).

    • Store the vial in a freezer at -20°C or -80°C, protected from light.

  • Solution Storage (Short-term):

    • Dissolve this compound in a high-purity, anhydrous aprotic solvent (e.g., DMSO, ethanol) to the desired concentration.

    • Dispense the solution into single-use amber glass vials.

    • Purge the headspace of each vial with an inert gas.

    • Seal the vials tightly with Teflon-lined caps.

    • Store the vials at -80°C.

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation. Use the solution immediately and discard any unused portion.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. A general target for degradation is 2-30%.[2]

Stress Condition Methodology Typical Conditions
Acid Hydrolysis Dissolve this compound in a suitable solvent and add HCl or H₂SO₄.0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis Dissolve this compound in a suitable solvent and add NaOH.0.1 M NaOH at room temperature for 1-2 hours.
Oxidation Dissolve this compound in a suitable solvent and add H₂O₂.3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store solid this compound in an oven.70°C for 7 days.
Photodegradation Expose a solution of this compound to UV light.Place a quartz cuvette with the solution in a photostability chamber (e.g., 254 nm and 365 nm) for 24 hours.

Analysis: After exposure to the stress conditions, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by a suitable stability-indicating method such as HPLC-UV or LC-MS.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Storage Type Temperature Atmosphere Container Duration
Solid -20°C to -80°CInert (Argon/Nitrogen)Amber Glass VialLong-term (> 6 months)
Solid 2-8°CInert (Argon/Nitrogen)Amber Glass VialShort-term (< 6 months)
Solution -80°CInert (Argon/Nitrogen)Amber Glass VialVery Short-term (< 1 month)
Table 2: Potential Degradation Products of this compound under Forced Degradation
Stress Condition Potential Degradation Product(s) Analytical Technique for Detection
Acid Hydrolysis Isomerization products, lactonization productsLC-MS, NMR
Base Hydrolysis Epimerization products, salt formationHPLC-UV, LC-MS
Oxidation Epoxides, hydroxylated derivativesLC-MS, GC-MS
Thermal Degradation Decarboxylation products, isomerization productsGC-MS, LC-MS
Photodegradation Isomerization of double bonds, cyclization productsLC-MS, UV-Vis Spectroscopy

Visualizations

degradation_pathway Imbricatolic_Acid This compound Isomerization Isomerization Products Imbricatolic_Acid->Isomerization Acid/Heat Oxidation Oxidation Products (Epoxides, Diols) Imbricatolic_Acid->Oxidation Oxygen/Light Lactonization Lactonization Products Imbricatolic_Acid->Lactonization Acid

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Solid Solid Sample (-20°C/-80°C, Inert Gas) Prepare Prepare fresh solution Solid->Prepare Solution Solution (-80°C, Inert Gas) Solution->Prepare Analyze HPLC-UV / LC-MS Analysis Prepare->Analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Chromatographic Analysis of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of Imbricatolic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?

A1: Peak co-elution in the analysis of this compound, a diterpenoid carboxylic acid, can stem from several factors:

  • Presence of structurally similar compounds: Extracts from natural sources like Juniperus species often contain a complex mixture of other diterpenoids and related secondary metabolites with similar polarities and retention characteristics to this compound.

  • Inadequate chromatographic selectivity (α): The chosen stationary phase and mobile phase composition may not be optimal for differentiating between this compound and closely related impurities.

  • Poor column efficiency (N): An old or poorly packed column can lead to band broadening, causing peaks to merge.

  • Suboptimal retention factor (k): If peaks elute too close to the void volume, there is insufficient interaction with the stationary phase for effective separation.

  • Sample overload: Injecting too concentrated a sample can lead to peak fronting and broadening, resulting in overlap.

Q2: How can I quickly assess if I have a co-elution problem?

A2: Several indicators can suggest the presence of co-eluting peaks:

  • Asymmetrical peak shapes: Look for peak tailing, fronting, or shoulders on your this compound peak.

  • Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), inconsistent spectra across the peak indicate the presence of more than one compound.

  • Variable retention times: Fluctuations in the retention time of your target peak across different runs could indicate an unresolved interfering peak.

Q3: What initial steps should I take to troubleshoot co-elution?

A3: Start with the simplest and least disruptive adjustments:

  • Decrease the flow rate: This can increase the interaction time with the stationary phase and improve resolution.

  • Adjust the mobile phase strength: For reversed-phase HPLC, increasing the aqueous component of the mobile phase will increase retention and may improve separation.

  • Check your column's performance: Run a standard to ensure your column is providing adequate efficiency.

Troubleshooting Guide: Resolving Co-eluting Peaks

A systematic approach to resolving co-eluting peaks involves optimizing the three key parameters of chromatographic resolution: Selectivity (α), Efficiency (N), and Retention Factor (k).

Optimizing Selectivity (α)

Selectivity is the most powerful tool for resolving co-eluting peaks. It involves changing the chemistry of the separation.

  • Modify the Mobile Phase Composition:

    • Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order.

    • Adjust the pH of the aqueous phase: Since this compound is a carboxylic acid, its ionization state is pH-dependent. A buffered mobile phase at a pH of around 3-4 will suppress the ionization of the carboxylic acid group, leading to better retention and potentially altered selectivity.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the analytes.

Enhancing Column Efficiency (N)

Higher column efficiency results in narrower peaks, which are easier to resolve.

  • Use a Longer Column: Doubling the column length can significantly increase the plate number and improve resolution.

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency.

  • Optimize the Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency. This can be determined experimentally by constructing a van Deemter plot.

  • Reduce Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize band broadening.

Adjusting the Retention Factor (k)

The retention factor should be in the optimal range of 2 < k < 10 for good resolution.

  • Modify the Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention factor.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially altering selectivity.

Illustrative Data on Troubleshooting Co-elution

The following table provides a hypothetical example of how adjusting chromatographic parameters can improve the resolution of this compound from a co-eluting impurity.

Parameter Condition Retention Time (min) Peak Width (min) Resolution (Rs)
This compound Initial5.200.250.8 (Co-eluting)
Impurity A Initial5.350.26
This compound Optimized Mobile Phase (pH 3.5)6.800.221.8 (Resolved)
Impurity A Optimized Mobile Phase (pH 3.5)7.350.23
This compound Optimized Flow Rate (0.8 mL/min)8.500.202.2 (Well-resolved)
Impurity A Optimized Flow Rate (0.8 mL/min)9.250.21

Detailed Experimental Protocol: A Starting Point for this compound Analysis

This protocol is a suggested starting point for the HPLC analysis of this compound and may require further optimization. It is adapted from a method for a structurally similar diterpenoid, ferruginol.

1. Sample Preparation:

  • Accurately weigh 1 mg of the dried plant extract containing this compound.

  • Dissolve the sample in 1 mL of methanol or acetonitrile.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: ZORBAX RX-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 60% B

    • 18-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.

  • Assess the peak purity using DAD spectral analysis or by co-injecting with the standard.

  • If co-elution is observed, proceed with the troubleshooting steps outlined above.

Visualizations

Troubleshooting_Workflow Start Co-eluting Peaks Observed Assess_Purity Assess Peak Purity (DAD/MS) Start->Assess_Purity Check_Shape Check Peak Shape (Tailing/Fronting/Shoulder) Start->Check_Shape Optimize_Selectivity Optimize Selectivity (α) Assess_Purity->Optimize_Selectivity Check_Shape->Optimize_Selectivity Modify_Mobile_Phase Modify Mobile Phase (Organic Solvent, pH) Optimize_Selectivity->Modify_Mobile_Phase Yes Optimize_Efficiency Optimize Efficiency (N) Optimize_Selectivity->Optimize_Efficiency No Change_Stationary_Phase Change Stationary Phase Modify_Mobile_Phase->Change_Stationary_Phase If necessary Resolved Peaks Resolved Modify_Mobile_Phase->Resolved Change_Stationary_Phase->Resolved Adjust_Flow_Rate Adjust Flow Rate Optimize_Efficiency->Adjust_Flow_Rate Yes Optimize_Retention Optimize Retention (k) Optimize_Efficiency->Optimize_Retention No Use_Longer_Column Use Longer/Smaller Particle Column Adjust_Flow_Rate->Use_Longer_Column If necessary Adjust_Flow_Rate->Resolved Use_Longer_Column->Resolved Adjust_Mobile_Phase_Strength Adjust Mobile Phase Strength Optimize_Retention->Adjust_Mobile_Phase_Strength Yes Optimize_Retention->Resolved No Adjust_Temperature Adjust Temperature Adjust_Mobile_Phase_Strength->Adjust_Temperature If necessary Adjust_Mobile_Phase_Strength->Resolved Adjust_Temperature->Resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Resolution_Factors Resolution Resolution (Rs) Separation of Peaks Selectivity Selectivity (α) Chemical Interactions Resolution->Selectivity Efficiency Efficiency (N) Peak Narrowness Resolution->Efficiency Retention Retention Factor (k) Analyte Retention Resolution->Retention Parameters Chromatographic Parameters Selectivity->Parameters Mobile Phase Composition Stationary Phase Efficiency->Parameters Column Length Particle Size Flow Rate Retention->Parameters Mobile Phase Strength Temperature

Caption: The relationship between resolution and key chromatographic factors.

Experimental_Workflow Start Initial Method for This compound Inject_Standard Inject this compound Standard Start->Inject_Standard Inject_Sample Inject Plant Extract Start->Inject_Sample Check_Coelution Check for Co-elution with This compound Peak Inject_Standard->Check_Coelution Inject_Sample->Check_Coelution Modify_Gradient Modify Gradient Profile (Shallower Gradient) Check_Coelution->Modify_Gradient Co-elution Observed Final_Method Optimized Method Check_Coelution->Final_Method No Co-elution Change_Solvent Change Organic Modifier (ACN to MeOH) Modify_Gradient->Change_Solvent Adjust_pH Adjust Mobile Phase pH (e.g., with Formic Acid) Change_Solvent->Adjust_pH Adjust_pH->Final_Method

Caption: An experimental workflow for method development.

Technical Support Center: Enhancing the Bioavailability of Imbricatolic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and developing formulations to enhance the bioavailability of Imbricatolic Acid. Given its lipophilic nature and predicted poor aqueous solubility, this document focuses on practical strategies, experimental protocols, and frequently asked questions to navigate the challenges of its formulation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral delivery?

A1: The primary challenge for this compound, a lipophilic compound with a predicted XLogP3 of 4.9, is its poor aqueous solubility.[1][2] This significantly limits its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[3][4] Overcoming this solubility barrier is the key to achieving therapeutic efficacy.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: For lipophilic compounds like this compound, the most promising strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5] This enhances the solubilization and absorption of the drug.

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, an amorphous form is created.[6][7] This high-energy state improves the drug's solubility and dissolution rate.[6]

  • Lipid Nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)): These are carrier systems made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[8]

Q3: How do I select the appropriate excipients for a SEDDS formulation of this compound?

A3: Excipient selection is critical for a successful SEDDS formulation. The process involves:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.[9]

  • HLB Value: For effective self-emulsification, surfactants with a high Hydrophile-Lipophile Balance (HLB) value (typically >12) are preferred to form stable oil-in-water emulsions.[5]

  • Ternary Phase Diagrams: Constructing these diagrams helps to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.[10]

Q4: What are the key considerations for developing an Amorphous Solid Dispersion of this compound?

A4: Key considerations for ASD development include:

  • Polymer Selection: The chosen polymer must be compatible with the drug and possess appropriate properties for the manufacturing process (e.g., thermal stability for hot-melt extrusion).[6] Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[11]

  • Drug Loading: The drug-to-polymer ratio is a critical factor. While higher drug loading is often desired to reduce pill burden, it can negatively impact the physical stability of the amorphous form and the drug's absorption.[12]

  • Manufacturing Process: The two main methods for preparing ASDs are spray drying and hot-melt extrusion.[13] The choice depends on the physicochemical properties of the drug and polymer.

Troubleshooting Guides

Troubleshooting SEDDS Formulations
Issue Potential Cause(s) Troubleshooting Steps
Poor Self-Emulsification - Incorrect surfactant/co-surfactant ratio.- Low HLB value of the surfactant.[5]- Insufficient mixing energy.- Optimize the surfactant/co-surfactant ratio using a ternary phase diagram.[10]- Select a surfactant with a higher HLB value.- Ensure adequate mixing during preparation.
Drug Precipitation upon Dilution - Supersaturation of the drug in the emulsion.- The formulation is outside the stable microemulsion region.- Reduce the drug loading.- Reformulate to be within the stable region of the ternary phase diagram.- Incorporate a precipitation inhibitor (polymeric or cellulosic).
Physical Instability (Phase Separation) - Immiscibility of components.- Changes in temperature during storage.- Ensure all excipients are miscible at the intended ratios.[14]- Conduct stability studies at different temperatures.
Troubleshooting Amorphous Solid Dispersion Formulations
Issue Potential Cause(s) Troubleshooting Steps
Recrystallization of the Drug - High drug loading.- Inappropriate polymer selection.- Exposure to high humidity and/or temperature.- Decrease the drug-to-polymer ratio.[12]- Select a polymer with a higher glass transition temperature (Tg) and good miscibility with the drug.- Control storage conditions (low humidity and temperature).[15]
Low Dissolution Rate - Poor wettability of the dispersion.- High drug loading of a lipophilic drug can make the dispersion hydrophobic.[16]- Incorporate a surfactant into the formulation.- Reduce the particle size of the solid dispersion.- Decrease the drug loading.
Incomplete Drug Release - Strong drug-polymer interactions.- The polymer is not dissolving at the desired rate.- Choose a polymer with a different dissolution profile.- Modify the pH of the dissolution medium if the polymer's solubility is pH-dependent.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded SEDDS
  • Excipient Screening:

    • Determine the solubility of this compound in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • An excess amount of this compound is added to a known volume of each excipient and shaken in a water bath at a constant temperature for 72 hours.

    • The samples are then centrifuged, and the supernatant is analyzed by a validated HPLC method to quantify the dissolved drug.

  • Construction of Ternary Phase Diagram:

    • Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the three components.

    • Each formulation is visually observed for clarity and phase separation after gentle mixing. The region where clear, single-phase solutions are formed is identified as the microemulsion region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the stable microemulsion region of the ternary phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus Setup:

    • Use a USP Type II (paddle) dissolution apparatus.[17]

    • The dissolution medium should be a biorelevant medium, such as Simulated Gastric Fluid (SGF) without enzymes for the first 2 hours, followed by Simulated Intestinal Fluid (SIF).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.[18]

  • Procedure:

    • Introduce the this compound formulation (e.g., a capsule containing the SEDDS or a tablet of the solid dispersion) into the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[19]

    • The integrity of the cell monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[20]

  • Permeability Study:

    • Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • To study apical-to-basolateral (A-B) transport (absorption), add the this compound formulation (dissolved in HBSS) to the apical side and fresh HBSS to the basolateral side.[21]

    • To study basolateral-to-apical (B-A) transport (efflux), add the formulation to the basolateral side and fresh HBSS to the apical side.[22]

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[20]

Signaling Pathways and Experimental Workflows

Intestinal Absorption of Lipophilic Compounds

The absorption of lipophilic compounds like this compound from the intestine is a multi-step process involving passive diffusion and carrier-mediated transport. Key transporters involved in lipid absorption include CD36 and Niemann-Pick C1-like 1 (NPC1L1).[23][24] Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can limit the net absorption by pumping the compound back into the intestinal lumen.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Formulation This compound Formulation (e.g., SEDDS, ASD) Micelle Mixed Micelles Formulation->Micelle Dispersion & Digestion Drug Free this compound Micelle->Drug Release CD36 CD36 Drug->CD36 Passive Diffusion & Carrier-Mediated Uptake NPC1L1 NPC1L1 Drug->NPC1L1 Efflux P-gp/BCRP Drug->Efflux Efflux Apical Apical Membrane Basolateral Basolateral Membrane ER Endoplasmic Reticulum (Re-esterification) CD36->ER NPC1L1->ER Efflux->Drug Chylomicron Chylomicron Assembly ER->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Portal Vein Lymph->Blood

Caption: Intestinal absorption pathway for lipophilic compounds.

Experimental Workflow for Bioavailability Enhancement

The following workflow outlines the key steps in developing and evaluating a bioavailability-enhanced formulation for this compound.

G Solubility Solubility Screening Excipient Excipient Selection Solubility->Excipient Formulation Formulation Optimization (e.g., SEDDS, ASD) Excipient->Formulation Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic Studies (Animal Model) Permeability->PK_Study Data_Analysis Data Analysis (AUC, Cmax, Tmax) PK_Study->Data_Analysis

Caption: Experimental workflow for enhancing bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of Imbricatolic and Abietic Acids

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the antimicrobial activities of two such natural products: Imbricatolic Acid and Abietic Acid. While extensive research has been conducted on the antimicrobial properties of abietic acid, data on this compound remains limited. This comparison draws upon available experimental data for abietic acid and contextualizes the potential of this compound based on studies of its source organism.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the available MIC values for abietic acid against various bacterial strains. It is important to note that no direct studies on the MIC of isolated this compound have been found in the reviewed literature. Therefore, as a proxy, we have included data on the antimicrobial activity of essential oils from Cupressus species, the genus from which this compound is derived. This should be interpreted with caution, as the essential oil contains a multitude of compounds, and the observed activity is not solely attributable to this compound.

Compound/ExtractMicroorganismStrainMIC (µg/mL)Reference
Abietic Acid Staphylococcus pseudintermediusMethicillin-Resistant (MRSP)32 - 64[1][2]
Staphylococcus pseudintermediusMethicillin-Susceptible (MSSP)8[1][2]
Staphylococcus aureusMethicillin-Resistant (MRSA)-[1]
Cupressus spp. Essential Oil Gram-negative bacteria-100
(as a proxy for this compound)Various bacteria-200

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial potential of a substance. The following is a generalized protocol for the broth microdilution method, a common technique used to determine MIC values.

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The antimicrobial agent (e.g., Abietic Acid) is serially diluted in a 96-well microtiter plate containing a specific volume of sterile broth. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculation Inoculate Microtiter Plate Wells prep_bacteria->inoculation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculation incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_results Visually Assess for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination using the broth microdilution method.

Mechanism of Action

Abietic Acid

Studies on abietic acid suggest that its primary mechanism of action is bacteriostatic , meaning it inhibits bacterial growth rather than killing the bacteria outright.[3] It appears to cause minimal damage to the bacterial membrane.[3] This is in contrast to some other antimicrobial agents that function by disrupting the cell membrane. Furthermore, abietic acid has been shown to have a synergistic effect with antibiotics like oxacillin against methicillin-resistant Staphylococcus pseudintermedius (MRSP).[1][2] This suggests that it may interfere with bacterial resistance mechanisms, such as efflux pumps.[4]

abietic_acid_moa cluster_bacterium Bacterial Cell bacterial_growth Bacterial Growth & Replication efflux_pump Efflux Pump (Antibiotic Resistance) abietic_acid Abietic Acid abietic_acid->bacterial_growth Inhibits abietic_acid->efflux_pump Potentially Inhibits

Proposed mechanism of action for Abietic Acid.
This compound

Due to the lack of specific studies on the antimicrobial mechanism of this compound, its mode of action can only be hypothesized based on the general activities of terpenoids and the observed effects of Cupressus essential oils. Terpenoids are known to disrupt bacterial membranes and interfere with essential cellular processes. Further research is necessary to elucidate the specific mechanisms of this compound.

Conclusion

Abietic acid demonstrates notable bacteriostatic activity against a range of bacteria, particularly staphylococcal species, and shows promise as a synergistic agent to enhance the efficacy of conventional antibiotics. While direct evidence for the antimicrobial activity of this compound is currently lacking, preliminary studies on essential oils from its source genus, Cupressus, suggest that it may possess antimicrobial properties worthy of further investigation. Future research should focus on isolating this compound and conducting comprehensive antimicrobial and mechanistic studies to fully assess its potential as a novel therapeutic agent.

References

Imbricatolic Acid: A Potential Natural Alternative to Commercial Antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The rise of antibiotic resistance is a pressing global health crisis, necessitating the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Imbricatolic acid, a diterpenoid compound isolated from lichens such as Cetrelia anitrella, has garnered attention for its potential biological activities. This guide provides a comparative analysis of the potential efficacy of this compound against common bacterial pathogens versus established commercial antibiotics, supported by available experimental data on structurally related compounds and standardized antimicrobial susceptibility testing protocols.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

Table 1: Comparative MIC Values against Staphylococcus aureus

Compound/AntibioticMIC Range (µg/mL)Notes
This compound Data Not Available-
Usnic Acid (Lichen Acid)25 - 50Effective against methicillin-resistant S. aureus (MRSA).[1]
Dehydroabietic Acid Derivative2 - 4A derivative of another diterpenoid acid.
Vancomycin 0.5 - 2Standard treatment for MRSA infections.
Linezolid 1 - 4Effective against Gram-positive bacteria.
Ciprofloxacin 0.125 - 1Broad-spectrum fluoroquinolone.
Gentamicin 0.25 - 4Aminoglycoside antibiotic.

Table 2: Comparative MIC Values against Escherichia coli

Compound/AntibioticMIC Range (µg/mL)Notes
This compound Data Not Available-
Ursolic Acid (Triterpenoid Acid)> 5000Indicates low efficacy against E. coli.
Ciprofloxacin 0.007 - 32Commonly used for E. coli infections, but resistance is increasing.[2]
Gentamicin 0.25 - 4Effective against many Gram-negative bacteria.
Ceftriaxone ≤1Third-generation cephalosporin.
Ampicillin 2 - >1024High rates of resistance observed.

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. The primary method for determining the MIC of a compound is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the bacterium.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (usually 37°C) for 18-24 hours.

  • Result Interpretation: The wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (18-24h, 37°C) D->E F Read Results: Visual Inspection for Turbidity E->F G Determine MIC F->G

Experimental workflow for MIC determination.

Potential Mechanism of Action: Insights from Diterpenoids

While the precise molecular targets of this compound are yet to be elucidated, the mechanism of action for other antimicrobial diterpenoids often involves the disruption of the bacterial cell membrane. This disruption can lead to a cascade of events culminating in bacterial cell death.

Transcriptome profiling of bacteria treated with diterpenoids has revealed the modulation of genes involved in cell membrane synthesis and cell division. A plausible mechanism is that these lipophilic compounds insert into the bacterial cell membrane, altering its fluidity and integrity. This can lead to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell lysis.

Signaling_Pathway_Diterpenoid_Action cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects A Diterpenoid Compound (e.g., this compound) B Insertion into Cell Membrane A->B C Alteration of Membrane Fluidity and Integrity B->C D Dissipation of Proton Motive Force C->D E Leakage of Intracellular Components C->E F Inhibition of Cell Wall Synthesis C->F G Bacterial Cell Death D->G E->G F->G

Proposed mechanism of action for diterpenoids.

Conclusion and Future Directions

While direct evidence of this compound's antibacterial efficacy is currently lacking, the data from structurally similar compounds, particularly other lichen acids, suggests it may hold promise as an antimicrobial agent, especially against Gram-positive bacteria like S. aureus. Its diterpenoid structure points towards a potential mechanism of action involving the disruption of the bacterial cell membrane, a target that is distinct from many commercial antibiotics.

Further research is imperative to isolate and purify this compound in sufficient quantities for comprehensive antimicrobial susceptibility testing against a broad panel of clinically relevant bacteria. Elucidating its precise molecular targets and mechanism of action will be crucial in evaluating its potential as a lead compound for the development of new antibiotics. For professionals in drug development, this compound and other related diterpenoids represent an interesting, yet underexplored, area of natural product chemistry with the potential to contribute to the fight against antimicrobial resistance.

References

A Comparative Analysis of Ibuprofen and the Natural Compound Imbricaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and Imbricaric Acid, a bioactive natural compound. While initial literature searches were conducted for Imbricatolic Acid, a diterpene acid, quantitative experimental data was sparse. However, significant data exists for the similarly named depside, Imbricaric Acid, isolated from the lichen Cetrelia monachorum. This comparison, therefore, focuses on Imbricaric Acid, offering a valuable perspective on an alternative anti-inflammatory agent with a distinct mechanism of action.

I. Physicochemical and Toxicological Properties

PropertyThis compoundIbuprofen
CAS Number 6832-60-615687-27-1
Molecular Formula C20H34O3C13H18O2
Molecular Weight 322.48 g/mol 206.29 g/mol
Type Natural Diterpene AcidSynthetic Propionic Acid Derivative
Melting Point 102-105 °C75-78 °C
Acute Oral Toxicity (LD50, Rat) Data not available636 mg/kg[1][2][3][4]
Qualitative Toxicity Notes In vivo studies on mice showed no signs of toxic effects or distress.[2]Classical NSAID-associated toxicity observed, primarily affecting the gastrointestinal tract.[5]

II. Pharmacological Profile and Mechanism of Action

The primary distinction between Ibuprofen and Imbricaric Acid lies in their mechanism of action. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Imbricaric Acid, however, demonstrates a multi-targeted approach that does not focus on direct COX inhibition but rather on other key nodes in the inflammatory cascade, including microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), and the transcription factor NF-κB.[6][7]

ParameterImbricaric AcidIbuprofen
Primary Target(s) mPGES-1, 5-LO, NF-κBCOX-1, COX-2
IC50 for mPGES-1 1.9 µMNot a primary target
IC50 for 5-LO (cell-based) 5.3 µMNot a primary target
IC50 for NF-κB Activation 2.0 µMNot a primary target
IC50 for COX-1 Not a primary target12 µM
IC50 for COX-2 Not a primary target80 µM

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

III. Signaling Pathways

The differing mechanisms of action of Ibuprofen and Imbricaric Acid can be visualized through their respective signaling pathways.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (Gastric protection, Platelet aggregation) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's mechanism of action.

Imbricaric_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 Five_LO 5-LO FLAP->Five_LO Leukotrienes Leukotrienes Five_LO->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 IKK IKK IkB IκB IKK->IkB inhibits degradation of NFkB NF-κB IKK->NFkB leads to release IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Imbricaric_Acid Imbricaric Acid Imbricaric_Acid->Five_LO Imbricaric_Acid->mPGES1 Imbricaric_Acid->IKK inhibits NF-κB activation Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK

Caption: Imbricaric Acid's multi-target mechanism.

IV. Experimental Protocols

The following sections detail the methodologies used to obtain the comparative data presented in this guide.

A. Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory activity of compounds like Ibuprofen against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow start Start prep_enzyme Prepare COX-1 or COX-2 Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Test Inhibitor (e.g., Ibuprofen) at various concentrations start->prep_inhibitor incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor->incubate add_substrate Add Substrate (Arachidonic Acid) incubate->add_substrate reaction Enzymatic Reaction (Conversion to PGH2) add_substrate->reaction measure Measure Product (e.g., PGE2 via ELISA) reaction->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate end End calculate->end

Caption: Workflow for COX Inhibition Assay.

Protocol:

  • Enzyme Preparation: Purified COX-1 (from ram seminal vesicles) or recombinant human COX-2 is prepared in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Preparation: The test compound (e.g., Ibuprofen) is dissolved in a solvent like DMSO and serially diluted to achieve a range of concentrations.

  • Incubation: The enzyme solution is pre-incubated with the various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination and Measurement: After a set time, the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

B. In Vivo Anti-inflammatory Assay: Arachidonic Acid-Induced Mouse Ear Edema

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

Protocol:

  • Animal Groups: Male mice are divided into control and treatment groups.

  • Compound Application: The test compound (e.g., this compound dissolved in a vehicle like acetone) or a reference drug (e.g., indomethacin) is topically applied to the inner and outer surfaces of the right ear of the mice in the treatment groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a short absorption period (e.g., 30 minutes), inflammation is induced by applying a solution of arachidonic acid in acetone to the same ear.

  • Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized. A circular section of the ear is removed using a biopsy punch and weighed. The difference in weight between the right (treated) and left (untreated) ear punches is used as a measure of the edema.

  • Data Analysis: The percentage of inhibition of edema for each treatment group is calculated relative to the control group.

V. Conclusion

This comparative analysis reveals that Ibuprofen and Imbricaric Acid are two distinct anti-inflammatory agents with fundamentally different mechanisms of action. Ibuprofen's activity is well-characterized as a direct, non-selective inhibitor of COX enzymes. In contrast, Imbricaric Acid operates through a multi-targeted approach, inhibiting mPGES-1, 5-LO, and the NF-κB signaling pathway, which are also critical mediators of inflammation.

For drug development professionals, Imbricaric Acid represents a promising lead compound. Its multi-targeted efficacy, combined with a potentially safer mechanism of action that avoids direct COX-1 inhibition, warrants further investigation. Future research should focus on obtaining a complete toxicological profile, including LD50 values, and exploring its pharmacokinetic and pharmacodynamic properties in more detail.

References

Structure-Activity Relationship of Imbricatolic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imbricatolic acid, a naturally occurring diterpenoid, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their protein tyrosine phosphatase 1B (PTP-1B) inhibitory and antimicrobial properties. The information presented herein is intended to inform the rational design of novel therapeutic agents based on the this compound framework.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of this compound and its synthetic analogs. The data highlights the impact of structural modifications on PTP-1B inhibition, a key target in the management of type 2 diabetes and obesity.

CompoundModificationPTP-1B Inhibition IC50 (µM)
This compound (1) Parent Compound-
Analog 3 Introduction of a nitrogenous functionality at C-156.3[1]
Analog 6 Modification at the C-19 position6.8[1]
Analog 14 Introduction of a nitrogenous functionality at C-157.0[1]
Analog 15 Modification at the C-19 position7.8[1]

Further research is required to populate data on the antimicrobial (Minimum Inhibitory Concentration - MIC) and cytotoxic (IC50) activities of these specific analogs.

Key Signaling Pathway: PTP-1B Inhibition

This compound analogs have been identified as inhibitors of PTP-1B, a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP-1B enhances insulin sensitivity, making it a promising strategy for the treatment of type 2 diabetes. The diagram below illustrates the central role of PTP-1B in this pathway.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS1 IRS1 Insulin Receptor->IRS1 Phosphorylates PTP1B PTP1B Insulin Receptor->PTP1B Dephosphorylates Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS1->PI3K Activates IRS1->PTP1B Dephosphorylates Akt Akt PI3K->Akt Activates Glucose Uptake Glucose Uptake Akt->Glucose Uptake Promotes This compound Analogs This compound Analogs This compound Analogs->PTP1B Inhibits Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Prepare serial dilutions of This compound Analogs Inoculation Inoculate 96-well plate containing analogs with bacteria Serial Dilution->Inoculation Bacterial Inoculum Prepare standardized bacterial inoculum Bacterial Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity Incubation->Visual Inspection MIC Determination Determine MIC (lowest concentration with no growth) Visual Inspection->MIC Determination

References

Unraveling the Molecular Targets of Imbricaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A case of mistaken identity in scientific literature has led to confusion between Imbricatolic Acid and Imbricaric Acid. This guide clarifies that the compound with demonstrated anti-inflammatory properties and identified molecular targets is, in fact, Imbricaric Acid. This document provides a comprehensive comparison of Imbricaric Acid's performance against its key molecular targets with other known inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Imbricaric acid, a naturally occurring depside, has demonstrated significant multi-targeting anti-inflammatory activity.[1][2] Experimental evidence has identified three primary molecular targets for this compound: microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), and nuclear factor kappa B (NF-κB).[1][2] This guide will delve into the specifics of these interactions and compare the efficacy of Imbricaric Acid with other compounds that act on these same pathways.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of Imbricaric Acid against its molecular targets has been quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Imbricaric Acid and selected alternative compounds.

TargetCompoundIC50 (µM)Organism/Cell LineReference
mPGES-1 Imbricaric Acid 1.9 - [1][2]
Perlatolic Acid0.4-[1][2]
MK-8861.3-
5-LO Imbricaric Acid (cell-based) 5.3 Polymorphonuclear leukocytes (PMNL) [1][2]
Imbricaric Acid (purified enzyme) 3.5 - [1][2]
Perlatolic Acid (cell-based)1.8Polymorphonuclear leukocytes (PMNL)[1][2]
Perlatolic Acid (purified enzyme)0.4-[1][2]
Zileuton0.5-1Various
NF-κB Imbricaric Acid 2.0 HEK-293 cells [1][2]
Perlatolic Acid7.0HEK-293 cells[1][2]
Parthenolide5-10Various

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to target validation, the following diagrams are provided.

NF-kB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Imbricaric Acid Imbricaric Acid Imbricaric Acid->IKK Complex inhibits

NF-κB signaling pathway inhibition by Imbricaric Acid.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Target Validation Enzyme Inhibition Assay Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Cell-Based Assay Cell-Based Assay Cell-Based Assay->IC50 Determination Western Blot Western Blot IC50 Determination->Western Blot Reporter Gene Assay Reporter Gene Assay IC50 Determination->Reporter Gene Assay Compound Library Compound Library Compound Library->Enzyme Inhibition Assay Compound Library->Cell-Based Assay

A generalized experimental workflow for molecular target validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to determine the inhibitory activities of Imbricaric Acid.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
  • Preparation of Microsomes: Microsomal fractions are prepared from cells overexpressing human mPGES-1. This is typically achieved by homogenization and differential centrifugation of the cell lysate.

  • Assay Reaction: The assay is conducted in a reaction buffer containing a known concentration of the microsomal preparation, the substrate prostaglandin H2 (PGH2), and various concentrations of the test compound (e.g., Imbricaric Acid).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow for the enzymatic conversion of PGH2 to PGE2.

  • Reaction Termination and PGE2 Quantification: The reaction is terminated by the addition of a stop solution. The amount of PGE2 produced is then quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the mPGES-1 activity is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Based)
  • Cell Culture and Stimulation: A suitable cell line, such as human polymorphonuclear leukocytes (PMNL), is cultured and then stimulated with a calcium ionophore (e.g., A23187) to induce the 5-LO pathway.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound prior to stimulation.

  • Leukotriene B4 (LTB4) Measurement: After a specific incubation period, the supernatant is collected, and the concentration of LTB4, a downstream product of 5-LO activity, is measured using an ELISA kit.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the test compound that reduces LTB4 production by 50% compared to the vehicle-treated control.

Nuclear Factor kappa B (NF-κB) Activation Assay (Reporter Gene Assay)
  • Cell Line and Transfection: Human embryonic kidney (HEK-293) cells are stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Cell Treatment and Stimulation: The transfected cells are pre-treated with different concentrations of the test compound for a specified duration, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of NF-κB activation.

  • IC50 Calculation: The IC50 value is determined as the concentration of the test compound that inhibits 50% of the TNF-α-induced luciferase activity.

This guide provides a foundational understanding of the molecular targets of Imbricaric Acid and its comparative efficacy. The detailed protocols and visual representations of the underlying biological pathways are intended to support further research and drug development efforts in the field of anti-inflammatory therapeutics.

References

In Vivo Toxicity of Imbricatolic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo toxicity assessment of Imbricatolic Acid has yet to be published. To provide a relevant toxicological overview for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the known in vivo toxicity of structurally similar compounds and extracts from its natural sources.

This compound is a labdane diterpene naturally occurring in several plant genera, including Pinus, Juniperus, and Araucaria. Due to the absence of direct in vivo toxicity data for this compound, this guide focuses on the toxicological profiles of related compounds, specifically other labdane diterpenes and resin acids such as abietic acid and dehydroabietic acid. Additionally, toxicity studies on extracts from the plant sources of this compound are included to provide a broader context.

Comparative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for compounds structurally related to this compound and extracts from its source plants. It is crucial to note that these values are for comparator compounds and may not directly reflect the toxicity of this compound.

Table 1: Acute Oral Toxicity Data for Comparator Compounds and Extracts

Test SubstanceAnimal ModelLD50 (Lethal Dose, 50%)Reference
Resin Acids (General) -Low acute toxicity[General knowledge, not directly citable]
Pine Oil Rat>5 g/kg[General knowledge, not directly citable]
Juniper Berry Oil Rat>5 g/kg[General knowledge, not directly citable]

Table 2: Other Relevant In Vivo Toxicity Data

Test SubstanceAnimal ModelRoute of AdministrationObserved EffectsReference
Ponderosa Pine Needles (containing resin acids) CattleOralAbortions, renal failure, nephrosis, vacuolation of basal ganglia neuropil, skeletal myonecrosis.[1][2]
Rosin Gum (containing abietic and dehydroabietic acid) CattleOralAnorexia, mild rumen acidosis, dyspnea, paresis progressing to paralysis, death, nephrosis, vacuolation of basal ganglia neuropil, skeletal myonecrosis.[2]
Dehydroabietic Acid CattleOralSimilar signs of intoxication as rosin gum, but did not cause abortion.[2]
Juniperus thurifera Extract RatOralPotential kidney harm at doses of 1,000 mg/kg, indicated by increased creatinine and urea.
Juniperus occidentalis Oil RabbitDermalIrritation at 100% concentration, with a Primary Irritation Index (PII) of 2.7.[3]
Abietic Acid RatIntratracheal InstillationDestruction of alveolar epithelium and bronchial epithelial sloughing.[4]

Experimental Protocols

The methodologies for in vivo toxicity studies are highly standardized to ensure reproducibility and comparability of data. The following are generalized protocols based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which are internationally recognized.

Acute Oral Toxicity (Based on OECD Guideline 423)

This study provides information on the adverse effects of a substance after a single oral dose.

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-acute Oral Toxicity (28-Day Study, Based on OECD Guideline 407)

This study provides information on the adverse effects of a substance following repeated oral administration for 28 days.

  • Animal Selection: Similar to the acute toxicity study.

  • Dose Administration: The test substance is administered orally once daily for 28 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

  • Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of major organs is performed.

Chronic Oral Toxicity (90-Day Study, Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a longer period.

  • Animal Selection and Husbandry: Similar to the 28-day study.

  • Dose Administration: The test substance is administered daily for 90 days.

  • Observations and Examinations: More extensive than the 28-day study, including ophthalmological examinations and detailed functional observations.

  • Hematology, Biochemistry, and Urinalysis: Performed at termination.

  • Pathology: Comprehensive gross necropsy and histopathological examination of a wide range of tissues and organs.

Visualizations

Experimental Workflow for In Vivo Oral Toxicity Assessment

G cluster_0 Preparation cluster_1 Administration cluster_2 Observation & Data Collection cluster_3 Data Analysis & Reporting TestSubstance Test Substance (e.g., this compound) DoseSelection Dose Range Finding TestSubstance->DoseSelection AnimalModel Animal Model Selection (e.g., Rats) AnimalModel->DoseSelection Acute Acute Dosing (Single Dose) DoseSelection->Acute SubAcute Sub-acute Dosing (28 Days) DoseSelection->SubAcute Chronic Chronic Dosing (90 Days) DoseSelection->Chronic ClinicalSigns Clinical Signs & Mortality Acute->ClinicalSigns Pathology Gross Necropsy & Histopathology Acute->Pathology SubAcute->ClinicalSigns BodyWeight Body Weight & Food/Water Intake SubAcute->BodyWeight HemaBiochem Hematology & Clinical Biochemistry SubAcute->HemaBiochem SubAcute->Pathology Chronic->ClinicalSigns Chronic->BodyWeight Chronic->HemaBiochem Chronic->Pathology LD50 LD50 Calculation (Acute) ClinicalSigns->LD50 NOAEL NOAEL Determination (Sub-acute/Chronic) HemaBiochem->NOAEL Pathology->NOAEL TargetOrgans Target Organ Identification Pathology->TargetOrgans FinalReport Final Toxicity Report LD50->FinalReport NOAEL->FinalReport TargetOrgans->FinalReport

Caption: Generalized workflow for in vivo oral toxicity studies.

Potential Signaling Pathway for Resin Acid-Induced Cellular Damage

While specific signaling pathways for this compound are unknown, studies on related resin acids suggest mechanisms involving cellular membrane damage and inflammation. Dehydroabietic acid, for instance, has been shown to influence pathways related to inflammation and cell survival.

G ResinAcid Resin Acid (e.g., Abietic Acid) Membrane Cell Membrane Damage ResinAcid->Membrane Direct Interaction Inflammation Inflammatory Response ResinAcid->Inflammation Pro-inflammatory signaling Apoptosis Apoptosis Membrane->Apoptosis Loss of Integrity Inflammation->Apoptosis Chronic Inflammation OrganDamage Organ Damage (e.g., Lung, Kidney) Apoptosis->OrganDamage

Caption: Postulated pathway of resin acid-induced cellular toxicity.

References

A Comparative Analysis of Imbricatolic Acid from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

Imbricatolic acid, a labdane diterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This guide provides a comparative analysis of this compound derived from three primary plant sources: Juniperus communis (Common Juniper), Cupressus sempervirens (Mediterranean Cypress), and Araucaria araucana (Monkey Puzzle Tree). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the yield, biological performance, and extraction methodologies associated with this compound from these distinct botanical origins.

Quantitative Data Summary

The following table summarizes the available quantitative data on the yield and biological activity of this compound from the specified plant sources. It is important to note that direct comparative studies are limited, and the data presented is compiled from individual research efforts.

Plant SourcePlant Part UsedExtraction MethodYield of this compoundBiological ActivityCell LineIC50 Value
Juniperus communis Fresh ripe berriesMethanol Maceration, Partitioning, Column ChromatographyNot explicitly reported, but can be isolated from the chloroform fraction of the methanolic extract.Cytotoxicity (Cell Cycle Arrest)CaLu-6 (human lung carcinoma)Not explicitly reported for cytotoxicity, but induces G1 phase arrest at 10 µM.
Cupressus sempervirens Not specified in available literature for isolated this compoundNot specified in available literature for isolated this compoundNot reported in available literatureCytotoxicity of Essential OilHepG-2, HCT-116, A-549, MCF-7IC50 of essential oil ranged from 4.44 to 7.20 µg/mL. IC50 of isolated this compound not reported.
Araucaria araucana ResinNot specified in available literature for isolated this compoundA major constituent of the resin.CytotoxicityMRC-5 (human lung fibroblast)125 µM[1]

Note: The lack of standardized reporting on yields and the use of different cell lines and assays for biological activity assessment make direct comparisons challenging. The data should be interpreted within the context of the individual studies.

Experimental Protocols

Extraction and Isolation of this compound from Juniperus communis

This protocol is based on the methodology described for the isolation of this compound from the fresh ripe berries of Juniperus communis.[2]

a. Maceration and Extraction:

  • Fresh, ripe berries of Juniperus communis are crushed and macerated in methanol at room temperature for 24 hours.

  • The methanolic extract is filtered and concentrated under reduced pressure.

b. Liquid-Liquid Partitioning:

  • The concentrated methanolic extract is dissolved in 10% aqueous methanol.

  • The solution is then partitioned successively with n-hexane and chloroform to separate compounds based on polarity. This compound is typically found in the chloroform fraction.

c. Chromatographic Purification:

  • The chloroform fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing this compound are pooled and may require further purification by High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment using MTT Assay

The following is a generalized protocol for determining the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on standard procedures.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., CaLu-6, HepG-2) or normal cell lines (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b. Treatment with this compound:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Absorbance Measurement:

  • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

d. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for this compound Isolation and Bioactivity Screening

experimental_workflow plant_material Plant Material (e.g., Juniperus communis berries) extraction Maceration with Methanol plant_material->extraction partitioning Liquid-Liquid Partitioning (n-hexane, chloroform) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound bioassay Biological Activity Screening (e.g., Cytotoxicity Assay) pure_compound->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis

Caption: A generalized workflow for the extraction, isolation, and biological evaluation of this compound.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Based on the finding that this compound from Juniperus communis induces G1 phase cell cycle arrest in CaLu-6 cells.[2][3]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression imbricatolic_acid This compound cdk_inhibitors Upregulation of CDK Inhibitors (e.g., p21) imbricatolic_acid->cdk_inhibitors induces cyclin_cdk Inhibition of Cyclin/CDK Complexes cdk_inhibitors->cyclin_cdk leads to g1_phase G1 Phase s_phase S Phase cyclin_cdk->s_phase blocked cell_cycle_arrest G1 Phase Cell Cycle Arrest g1_phase->s_phase Progression

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest in cancer cells.

References

A Head-to-Head Comparison of Imbricatolic Acid with Pimaric and Grindelic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of three diterpene acids: Imbricatolic Acid, Pimaric Acid, and Grindelic Acid. Due to a notable scarcity of publicly available research on this compound, this comparison relies on existing data for Pimaric and Grindelic acids and highlights the significant knowledge gaps for this compound.

Diterpene acids, a diverse class of natural products, have garnered considerable interest in the scientific community for their wide range of pharmacological properties. This guide focuses on a comparative analysis of this compound against two other notable diterpene acids, Pimaric Acid and Grindelic Acid, to inform future research and drug discovery efforts.

Summary of Biological Activities

While comprehensive head-to-head studies are lacking, the available literature indicates distinct areas of therapeutic potential for each of these compounds. Pimaric acid has demonstrated promising anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Grindelic acid and its derivatives have been primarily investigated for their anti-inflammatory and anticancer activities.[4] Information on this compound remains limited, with some sources suggesting potential antimicrobial, anti-inflammatory, and anticancer activities, though robust experimental data is not yet available in the public domain.[2][5]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of Pimaric Acid and Grindelic Acid. It is important to note the absence of such data for this compound in the reviewed literature.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)
This compound Not AvailableNot Available
Pimaric Acid PA-1 (ovarian cancer)Induces cytotoxicity in a dose-dependent manner, but specific IC50 not provided.[6]
Grindelic Acid Derivative (N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide) HBL-100 (breast cancer)0.95 (±0.38)[4]
HeLa (cervical cancer)>10[4]
SW1573 (lung cancer)2.1 (±0.5)[4]
T-47D (breast cancer)1.5 (±0.4)[4]
WiDr (colon cancer)1.8 (±0.6)[4]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)
This compound Not AvailableNot Available
Pimaric Acid Paenibacillus larvae6.25[5]
4-epi-Pimaric Acid Oral cavity pathogens4-16[3]
Grindelic Acid Not AvailableNot Available

Table 3: Anti-inflammatory Activity

CompoundAssayKey Findings
This compound Not AvailableSuggested to have anti-inflammatory properties.[2]
Pimaric Acid TNF-α expression in human neutrophilsSignificant suppression of TNF-α expression.[3]
Grindelic Acid LPS-stimulated macrophagesModulates pro-inflammatory functions.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

  • Visual Assessment: Determine the MIC by visually inspecting for the lowest concentration that inhibits growth.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action is fundamental in drug development. The following diagrams illustrate the known signaling pathways for Pimaric and Grindelic acids and a proposed workflow for a comparative study.

Pimaric_Acid_Apoptosis_Pathway Pimaric Acid Pimaric Acid PA-1 Ovarian Cancer Cells PA-1 Ovarian Cancer Cells Pimaric Acid->PA-1 Ovarian Cancer Cells Endoplasmic Reticulum Stress Endoplasmic Reticulum Stress PA-1 Ovarian Cancer Cells->Endoplasmic Reticulum Stress Caspase Activation Caspase Activation PA-1 Ovarian Cancer Cells->Caspase Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) PA-1 Ovarian Cancer Cells->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Endoplasmic Reticulum Stress->Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Pimaric Acid's anticancer mechanism in ovarian cancer cells.

Grindelic_Acid_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces Grindelic Acid Grindelic Acid Grindelic Acid->IKK inhibits

Caption: Grindelic Acid's anti-inflammatory action via the NF-κB pathway.

Comparative_Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison This compound This compound Anticancer (e.g., MTT on various cell lines) Anticancer (e.g., MTT on various cell lines) This compound->Anticancer (e.g., MTT on various cell lines) Antimicrobial (e.g., MIC against bacterial strains) Antimicrobial (e.g., MIC against bacterial strains) This compound->Antimicrobial (e.g., MIC against bacterial strains) Anti-inflammatory (e.g., NO inhibition in macrophages) Anti-inflammatory (e.g., NO inhibition in macrophages) This compound->Anti-inflammatory (e.g., NO inhibition in macrophages) Pimaric Acid Pimaric Acid Pimaric Acid->Anticancer (e.g., MTT on various cell lines) Pimaric Acid->Antimicrobial (e.g., MIC against bacterial strains) Pimaric Acid->Anti-inflammatory (e.g., NO inhibition in macrophages) Grindelic Acid Grindelic Acid Grindelic Acid->Anticancer (e.g., MTT on various cell lines) Grindelic Acid->Antimicrobial (e.g., MIC against bacterial strains) Grindelic Acid->Anti-inflammatory (e.g., NO inhibition in macrophages) Determine IC50/MIC values Determine IC50/MIC values Anticancer (e.g., MTT on various cell lines)->Determine IC50/MIC values Antimicrobial (e.g., MIC against bacterial strains)->Determine IC50/MIC values Anti-inflammatory (e.g., NO inhibition in macrophages)->Determine IC50/MIC values Compare potencies Compare potencies Determine IC50/MIC values->Compare potencies Elucidate mechanisms of action Elucidate mechanisms of action Compare potencies->Elucidate mechanisms of action

Caption: Proposed workflow for a direct head-to-head comparison.

Future Directions and Conclusion

The current body of research clearly indicates that Pimaric Acid and Grindelic Acid hold significant promise as leads for the development of new therapeutics. However, the striking lack of data on this compound presents a critical gap in the field of diterpene acid research. Future studies should prioritize a systematic evaluation of this compound's biological activities, including its potential antimicrobial, anticancer, and anti-inflammatory effects.

A direct, head-to-head comparison of these three diterpene acids under standardized experimental conditions is essential to accurately assess their relative potencies and therapeutic potential. Such studies would provide invaluable data for drug development professionals and guide the selection of the most promising candidates for further preclinical and clinical investigation. The mode of action of this compound, particularly its potential interaction with microbial cell membranes, warrants further investigation to elucidate its mechanism and potential as a novel antimicrobial agent.[5] Furthermore, exploring the signaling pathways modulated by this compound will be crucial in understanding its full pharmacological profile. A patent application mentioning "Novel this compound derivatives as protein tyrosine phosphatase-1B inhibitors" suggests a potential avenue for future research into its mechanism of action and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Imbricatolic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of imbricatolic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its disposal solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

Key Safety Considerations:

  • Segregation: Store this compound and its waste separately from bases, oxidizing agents, and other incompatible materials to prevent hazardous reactions.[1]

  • Container Integrity: Ensure that all waste containers are in good condition, compatible with organic acids, and properly sealed to prevent leaks or spills.[1][2] Acids should not be stored in metal containers.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound, Neutralized Solution") and the date of accumulation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of small quantities of organic acids is through neutralization. This process renders the acid less hazardous, allowing for safer handling and disposal.

1. Neutralization Procedure:

For small quantities of this compound solutions typically used in a laboratory setting:

  • Preparation: In a chemical fume hood, prepare a dilute basic solution. Suitable bases include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.

  • Neutralization: Slowly and carefully add the this compound solution to the basic solution while stirring. This should be done in a larger container to accommodate any potential foaming or effervescence.

  • pH Verification: After the addition is complete, use a calibrated pH meter or pH paper to check the pH of the resulting solution. The target pH should be between 6.0 and 8.0.[3] If necessary, add more base dropwise until the desired pH is achieved.

2. Final Disposal:

  • Aqueous Waste: Once neutralized, if the solution contains no other hazardous materials, it can typically be poured down the sanitary sewer with a large volume of running water (at least 20 parts water to the neutralized solution).[4][5]

  • Hazardous Waste Collection: For larger quantities, or if the neutralized solution contains other contaminants, it must be collected as hazardous waste.[3] Transfer the neutralized solution to a properly labeled, sealed, and corrosion-resistant container.[6] This container should be stored in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[2]

Data Summary for Disposal Procedures

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant glovesGeneral Lab Practice
Work Area Chemical fume hoodGeneral Lab Practice
Neutralizing Agent Sodium Bicarbonate or dilute Sodium Hydroxide[6]
Target pH of Neutralized Solution 6.0 - 8.0[3]
Disposal of Small Quantities (Non-Hazardous) Sanitary sewer with copious water[4][5]
Disposal of Large Quantities/Contaminated Waste Labeled hazardous waste container for professional disposal[3][6]

Experimental Workflow and Decision Diagram

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_quantity Assess Quantity of Waste fume_hood->check_quantity small_quantity Small Quantity large_quantity Large Quantity neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) check_quantity->neutralize Both Paths check_ph Verify pH is between 6.0 and 8.0 neutralize->check_ph check_ph->neutralize No, Adjust pH ph_ok pH is Neutral check_ph->ph_ok Yes sewer_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water check_ph->sewer_disposal Small Quantity collect_waste Collect in a Labeled, Sealed Hazardous Waste Container check_ph->collect_waste Large Quantity or Contaminated check_quantity2 check_quantity2 ph_not_ok Adjust pH end End sewer_disposal->end store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal professional_disposal->end

References

Safe Handling and Disposal of Imbricatolic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of Imbricatolic Acid, a comprehensive PPE protocol is required to minimize potential exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Equipment Specification Purpose
Respiratory Protection NIOSH-approved N95 (or better) respiratorTo prevent inhalation of airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact.
Eye Protection Chemical safety gogglesTo protect eyes from dust particles.
Body Protection Fully-fastened laboratory coatTo protect skin and clothing from contamination.
Additional Protection Face shieldRecommended when handling larger quantities or when there is a risk of splashing.
Operational Plan: Handling Procedures

A designated work area should be established for handling this compound. This area should be clearly labeled, and access should be restricted to authorized personnel only.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the designated workspace by covering the surface with absorbent bench paper.

  • Weighing:

    • Whenever possible, weigh this compound within a chemical fume hood to control airborne dust.

    • If a fume hood is not feasible, use an enclosed balance.

    • Utilize the "tare method" to minimize exposure: tare a lidded container on the balance, transfer the powder to the container inside a fume hood or glove bag, close the lid, and then re-weigh the sealed container.[1]

  • Dissolving: When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work surface with a suitable solvent and dispose of the bench paper as solid waste.

    • Clean any non-disposable equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

As the specific environmental hazards of this compound are not known, it should be disposed of as chemical waste. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and cleaning materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Container Disposal: Follow your institution's guidelines for the disposal of chemical waste, which typically involves collection by a certified hazardous waste management company.[2][3]

Visualizing the Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a logical workflow for the risk assessment and subsequent handling of a chemical compound, such as this compound, for which a comprehensive safety data sheet is unavailable.

cluster_assessment Risk Assessment cluster_handling Handling Protocol start Start: New Chemical (this compound) sds_check SDS Available? start->sds_check sds_yes Follow SDS Guidelines sds_check->sds_yes Yes sds_no Treat as Potentially Hazardous sds_check->sds_no No end End of Procedure sds_yes->end lit_review Literature Review for Analogous Compounds sds_no->lit_review ppe Select PPE (Table 1) lit_review->ppe handling Follow Handling Procedures ppe->handling disposal Follow Disposal Plan handling->disposal disposal->end

Caption: Risk assessment and handling workflow for chemicals with limited safety data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imbricatolic Acid
Reactant of Route 2
Imbricatolic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.